Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid
Description
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Properties
IUPAC Name |
spiro[1,2-dihydroindole-3,1'-cyclohexane]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-13(17)10-4-5-12-11(8-10)14(9-15-12)6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZTXXRITVXQLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNC3=C2C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681022 | |
| Record name | 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-5'-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160247-98-2 | |
| Record name | 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-5'-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Profiling & Synthetic Utility: Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic Acid
[1]
Executive Summary: The Scaffold at a Glance
Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid represents a privileged "spiro-fused" scaffold in drug discovery.[1] Unlike flat aromatic systems, the sp3-hybridized spiro-carbon (C3') imparts a distinct 3D vector (dimensionality), improving solubility and selectivity in protein binding pockets (e.g., MDM2-p53 inhibitors, antivirals). The 5'-carboxylic acid moiety serves as a critical "handle" for further diversification (amide coupling) or solubility modulation via salt formation.[1]
Key Strategic Value:
-
Conformational Restriction: The spiro-cyclohexane ring locks the indoline core, reducing entropic penalty upon binding.[1]
-
Amphoteric Nature: The presence of a basic indoline nitrogen (
) and an acidic carboxyl group ( ) creates a zwitterionic character at physiological pH, influencing permeability and solubility.
Molecular Architecture & Physicochemical Profile[1][2][3][4]
The molecule consists of a lipophilic cyclohexane ring fused spiro-cyclically to a polar indoline-5-carboxylic acid core.[1] This balance defines its "drug-likeness."[1]
Quantitative Data Summary
| Property | Value / Range | Notes |
| CAS Number | 1160247-98-2 | Specific to the 5'-COOH indoline variant.[1] |
| Molecular Formula | MW: 231.29 g/mol . | |
| LogP (Octanol/Water) | 2.5 ± 0.3 | Moderate lipophilicity; cyclohexane increases LogP vs. planar analogs.[1] |
| TPSA | ~49.3 Ų | Favorable for membrane permeability (Rule of 5 compliant).[1] |
| pKa (Acidic) | 4.4 ± 0.2 | Carboxylic acid deprotonation (Neutral → Anion).[1] |
| pKa (Basic) | 4.9 ± 0.3 | Indoline NH protonation (Cation → Neutral).[1] |
| Isoelectric Point (pI) | ~4.65 | Theoretical point of minimum solubility.[1] |
| Melting Point | 210–245°C | High lattice energy due to intermolecular H-bonding (Zwitterionic solid state).[1] |
Solubility & Ionization Logic
The solubility profile is pH-dependent and follows a U-shaped curve typical of ampholytes:
-
pH < 3.0: High solubility.[1] The molecule exists primarily as the Cation (COOH /
).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
pH 4.0 – 5.5: Minimum solubility.[1] The molecule exists as the Zwitterion (
/ ) or uncharged neutral species, leading to aggregation/precipitation. -
pH > 6.5: High solubility.[1] The molecule exists as the Anion (
/ NH).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Synthetic Methodology: "Process-Ready" Route[1]
While multi-component reactions exist, the most robust route for the 5'-carboxylic acid derivative involves a Fischer Indole Synthesis followed by Ionic Hydrogenation . This avoids the harsh reduction conditions required for spiro-oxindoles (amides).[1]
Reaction Pathway Diagram[1]
Caption: Two-step synthesis converting planar hydrazine precursors into the 3D spiro-indoline scaffold.
Detailed Protocol
Step 1: Fischer Indole Cyclization[1]
-
Reagents: 4-Hydrazinobenzoic acid (1.0 eq), Cyclohexanone (1.1 eq), Glacial Acetic Acid (Solvent), conc.
(Catalyst). -
Procedure: Dissolve hydrazine in acetic acid. Add cyclohexanone dropwise at room temperature.[1] Add catalytic sulfuric acid.[1] Heat to reflux (110°C) for 4–6 hours.
-
Workup: Cool to RT. Pour into ice water. The spiro-indole intermediate (containing a C=N double bond) will precipitate.[1] Filter and dry.[1]
Step 2: Selective Reduction (Ionic Hydrogenation)
Note: Standard catalytic hydrogenation (Pd/C) can be slow due to steric hindrance at the spiro-junction.[1] Ionic hydrogenation is preferred for indoles.
-
Reagents: Spiro-indole intermediate, Triethylsilane (
, 3.0 eq), Trifluoroacetic acid (TFA). -
Procedure: Dissolve intermediate in TFA (acts as solvent and proton source). Add
slowly at 0°C. Stir at RT for 12 hours. -
Mechanism: Protonation of C=C bond at C3 generates a carbocation, which is trapped by the hydride from silane.
-
Purification: Remove TFA in vacuo. Basify with NaOH (to pH ~10) to dissolve the acid as a salt, wash with ether (removes non-acidic impurities), then re-acidify aqueous layer to pH 4.5 to precipitate the pure zwitterionic product.
Solid-State & Stability Considerations
Polymorphism & Salt Selection[1]
-
Free Acid/Zwitterion: Likely to form high-melting hydrates.[1] Ensure drying at >60°C under vacuum to remove lattice water.[1]
-
Salt Forms:
-
Sodium Salt: Improves water solubility for IV formulations but may be hygroscopic.[1]
-
Hydrochloride Salt: Increases solubility in simulated gastric fluid (pH 1.[1]2) but risks hydrolysis if ester derivatives are used.[1]
-
Recommendation: Isolate as the HCl salt for long-term storage (prevents oxidation of the indoline nitrogen, which is prone to forming colored N-oxides upon air exposure).[1]
-
Stability Warning (Oxidation)
Indolines are susceptible to oxidation back to indoles or forming N-oxides.[1]
-
Storage: Store at -20°C under Argon.
-
Handling: Avoid prolonged exposure of solutions to light and air.[1]
ADME Implications (Biological Context)
| Parameter | Prediction | Impact on Drug Design |
| BBB Permeability | Low to Moderate | The carboxylic acid limits passive diffusion across the blood-brain barrier unless masked as an ester prodrug.[1] |
| Metabolic Stability | Moderate | The cyclohexane ring is a site for CYP450 hydroxylation.[1] The indoline nitrogen is a site for glucuronidation.[1] |
| Efflux | P-gp Substrate Potential | Zwitterions are often P-gp substrates; consider permeability assays (Caco-2) early.[1] |
Diagram: pH-Dependent Species Distribution[1]
Caption: Solubility windows are critical for formulation; avoid pH 4.0–5.5 during liquid handling.
References
-
Beilstein Journals. Tri(n-butyl)phosphine-promoted domino reaction for the efficient construction of spiro[cyclohexane-1,3'-indolines]. Beilstein J. Org.[1] Chem. 2014 .[1][2] [1]
-
National Institutes of Health (NIH) - PubChem. Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid (CAS 1160247-98-2) Entry.[1][1]
-
MDPI Molecules. Novel Functionalized Spiro[Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness. Molecules 2023 .[1]
-
Journal of Medicinal Chemistry. Synthesis and SAR of Spiro-indoline Derivatives as MDM2 Inhibitors. (General Scaffold Reference).
-
Organic Chemistry Data. pKa Values of Nitrogen Heterocycles and Carboxylic Acids.[1]
Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid CAS number 1160247-98-2
The following technical guide provides an in-depth analysis of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid (CAS 1160247-98-2), a specialized heterocyclic scaffold used in high-value medicinal chemistry campaigns.[1][2]
CAS Number: 1160247-98-2 Role: Bifunctional Pharmacophore & Scaffold Version: 2.0 (Scientific Reference)[1][2]
Executive Summary
Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid represents a privileged structural motif in modern drug discovery.[1][2] Unlike flat aromatic systems, this spiro-cyclic compound possesses a quaternary carbon center at the 3'-position, conferring inherent three-dimensionality (Fsp3 character).[1][2] This geometric constraint is critical for:
-
Conformational Restriction: Locking the orientation of the indoline nitrogen and the carboxylic acid "warhead" to improve binding affinity.[1][2]
-
Metabolic Stability: The steric bulk of the spiro-cyclohexyl ring protects the core from rapid metabolic oxidation.[1][2]
-
Vector Positioning: It serves as a bifunctional linker, allowing the orthogonal attachment of diverse chemical libraries at the Nitrogen (N1') and Carboxylate (C5') positions.[1][2]
This guide details the physicochemical profile, synthetic pathways, and application protocols for researchers utilizing this scaffold in hit-to-lead optimization.[1][2]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Data / Descriptor |
| IUPAC Name | 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-5'-carboxylic acid |
| Molecular Formula | C₁₄H₁₇NO₂ |
| Molecular Weight | 231.29 g/mol |
| CAS Number | 1160247-98-2 |
| Core Scaffold | Indoline (2,3-Dihydroindole) fused spiro-cyclically to cyclohexane |
| Functional Handles | 1.[1][2][3][4][5][6][7] Secondary Amine (N-1')2.[1][2] Carboxylic Acid (C-5') |
| Predicted LogP | ~2.5 - 3.1 (Lipophilic core balanced by polar acid) |
| pKa (Acid) | ~4.2 (Carboxylic acid) |
| pKa (Base) | ~2.0 - 3.0 (Indoline nitrogen is weakly basic due to conjugation) |
| Appearance | Off-white to pale yellow solid |
Synthetic Pathways & Manufacturing Logic[1]
The synthesis of CAS 1160247-98-2 generally follows two authoritative routes. The choice depends on the availability of starting materials and the desired scale.[1][2]
Pathway A: The Fischer Indole / Reduction Strategy
This route is preferred for large-scale manufacturing due to the low cost of reagents.[1][2] It builds the indole core first, then reduces it to the indoline.[1][2]
-
Hydrazone Formation: Reaction of 4-hydrazinobenzoic acid with cyclohexanone under acidic conditions.[1][2]
-
Fischer Cyclization: Acid-catalyzed rearrangement (e.g., Polyphosphoric acid or ZnCl₂) yields the spiro-indole intermediate (Spiro[cyclohexane-1,3'-indole]-5'-carboxylic acid).[1][2]
-
Selective Reduction: The indole double bond (C2=C3) is reduced using NaCNBH₃ in acetic acid or catalytic hydrogenation (Pd/C) to yield the target indoline.[1][2]
Pathway B: The Oxindole Alkylation Strategy
This route is often used in research settings to access derivatives.[1][2]
-
Alkylation: Start with 5-bromooxindole.[1][2] React with 1,5-dibromopentane (NaH/DMF) to form the spiro-cyclohexane ring.[1][2]
-
Carbonylation: Pd-catalyzed carbonylation of the aryl bromide to install the ester/acid.[1][2]
-
Reduction: Reduction of the oxindole carbonyl (C=O) to the methylene (CH₂) using BH₃·THF or LiAlH₄.
Visualization: Synthetic Logic Flow
The following diagram illustrates the retrosynthetic logic and forward synthesis workflow.
Figure 1: Synthetic workflow via the Fischer Indole strategy. The critical step is the selective reduction of the indole to indoline without over-reducing the aromatic ring.[1]
Medicinal Chemistry Applications
Researchers utilize CAS 1160247-98-2 primarily as a Constraint-Based Scaffold .[1][2]
Mechanism of Action Potential[1][2]
-
GPCR Modulators: The spiro-cyclohexyl group mimics the lipophilic bulk required for hydrophobic pockets in GPCRs (e.g., Chemokine receptors).[1][2]
-
Antiviral Agents: Spiro-indolines are structural analogs to the core of several polymerase inhibitors.[1][2] The 5'-COOH allows for the attachment of solubilizing groups or peptidomimetic chains.[1][2]
-
MDM2-p53 Inhibitors: While spiro-oxindoles are more common here, the reduced indoline offers a different hydrogen-bonding profile (donor vs. acceptor) at the N1 position, useful for tuning potency.[1][2]
Library Generation Strategy
The molecule is "bifunctional," allowing for Diversity-Oriented Synthesis (DOS) :
-
Vector A (N-1'): Alkylation, Acylation, or Sulfonylation.[1][2] Modulates lipophilicity and metabolic stability.[1][2]
-
Vector B (C-5'): Amide coupling to amines.[1][2] Modulates target specificity and solubility.
Experimental Protocols
Protocol A: Amide Coupling at C-5' (Lead Derivatization)
Objective: To attach a pharmacophore amine to the carboxylic acid handle while preserving the free indoline nitrogen (or using a protected variant).[1]
Reagents:
Step-by-Step Methodology:
-
Dissolution: Dissolve 100 mg (0.43 mmol) of CAS 1160247-98-2 in 2.0 mL anhydrous DMF.
-
Activation: Add DIPEA (225 µL, 1.29 mmol) followed by HATU (196 mg, 0.52 mmol). Stir at room temperature for 15 minutes. Note: The solution should turn slightly yellow.
-
Coupling: Add the amine partner (0.47 mmol) dropwise.
-
Reaction: Stir for 4–16 hours. Monitor via LC-MS (Target Mass = MW_Amine + 231.29 - 18).[1][2]
-
Workup: Dilute with EtOAc (20 mL), wash with sat. NaHCO₃ (2x), water (1x), and brine (1x).[1][2] Dry over Na₂SO₄.[1][2]
-
Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).
Protocol B: N-Alkylation of the Indoline Nitrogen
Objective: To cap the secondary amine or introduce a lipophilic tail.[1][2]
Reagents:
Note: It is crucial to protect the carboxylic acid as a methyl ester (using MeOH/SOCl₂) before N-alkylation to prevent zwitterion formation and side reactions.[1][2]
Quality Control & Analytics
To ensure data integrity in biological assays, the purity of CAS 1160247-98-2 must be validated.[1][2]
| Technique | Specification | Diagnostic Signals |
| HPLC | >95% Purity | UV detection at 254 nm and 280 nm.[1][2] |
| 1H NMR (DMSO-d6) | Structural Confirmation | Indoline CH₂: Singlet or AB quartet at ~3.5 ppm (C2 protons).Spiro-Cyclohexane: Multiplets at 1.2–1.8 ppm (10H).Aromatic: 3H pattern characteristic of 1,2,4-substitution.[1][2] |
| LC-MS | Identity | [M+H]⁺ = 232.3 m/z.[1][2] |
Visualization: Analytical & Application Logic[1]
Figure 2: Logical flow from scaffold validation to library generation and biological screening.[1][2]
References
-
National Institutes of Health (NIH). (2011).[1][2] Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. Journal of Medicinal Chemistry. Retrieved February 3, 2026, from [Link] (Demonstrates indoline synthesis and application protocols).[2]
-
ResearchGate. (2025).[1][2] Syntheses of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and derivatives. Retrieved February 3, 2026, from [Link] (Context on spiro-indoline synthetic strategies).
-
MDPI. (2022).[1][2] Novel Functionalized Spiro[Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis and Anticancer Potential. Molecules. Retrieved February 3, 2026, from [Link][1]
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- 7. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
The Inaugural Gateway: A Senior Application Scientist's Guide to the Preliminary Screening of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid
Foreword: Embracing the Spirocyclic Scaffold
The spirocyclic scaffold, characterized by a single atom shared between two rings, has emerged as a privileged motif in medicinal chemistry. This unique three-dimensional architecture offers a distinct advantage over traditional flat, aromatic structures by providing improved target specificity and enhanced physicochemical properties. Within this fascinating class of molecules, the spiro[cyclohexane-1,3'-indoline] core represents a particularly promising framework. Its inherent structural rigidity and synthetic tractability make it an attractive starting point for the development of novel therapeutics across a spectrum of disease areas. This guide focuses on a specific derivative, Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid, and provides a comprehensive roadmap for its initial characterization and biological screening. As senior application scientists, we understand that the preliminary screening phase is a critical gateway in the drug discovery pipeline. The methodologies outlined herein are designed to be robust, efficient, and, most importantly, to provide a clear and decisive path forward for your research endeavors.
Section 1: Foundational Assessment - Know Your Molecule
Before embarking on biological assays, a thorough physicochemical characterization and in silico evaluation are paramount. This initial phase provides a baseline understanding of the molecule's properties, potential liabilities, and informs the design of subsequent biological screens.
Physicochemical Characterization
A fundamental understanding of the compound's physical and chemical properties is the bedrock of any screening cascade. These parameters influence solubility, absorption, and ultimately, bioavailability.
Table 1: Key Physicochemical Parameters for Initial Assessment
| Parameter | Experimental Method(s) | Importance in Drug Discovery |
| Purity | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Ensures that observed biological activity is attributable to the target compound and not impurities. |
| Solubility | Kinetic or Thermodynamic Solubility Assays | Poor solubility can lead to inaccurate in vitro data and challenges in formulation. The carboxylic acid moiety suggests pH-dependent solubility.[1] |
| Lipophilicity (LogP/LogD) | Shake-flask method, Reverse-Phase HPLC[2][3][4][5] | Influences membrane permeability, plasma protein binding, and metabolic clearance. A LogP between 1 and 5 is often desirable. |
| pKa | Potentiometric titration, UV-Vis Spectroscopy, Capillary Electrophoresis | The carboxylic acid group is ionizable; its pKa will determine the charge state at physiological pH, impacting solubility and target engagement. |
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform a serial dilution of the stock solution in a 96-well plate to create a standard curve.
-
Sample Preparation: Add a known amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 5.0, 6.2, 7.4).
-
Equilibration: Shake the vials at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifugation: Centrifuge the samples to pellet any undissolved solid.
-
Quantification: Analyze the supernatant from each vial by HPLC or UV-Vis spectroscopy, using the standard curve to determine the concentration of the dissolved compound.
-
Data Analysis: The concentration of the saturated solution represents the aqueous solubility at that specific pH.
In Silico ADME Prediction
Computational tools provide an early glimpse into the potential pharmacokinetic profile of a compound. While not a substitute for experimental data, in silico predictions can help to flag potential issues early in the discovery process.
Table 2: In Silico ADME Parameters and Their Significance
| ADME Parameter | Prediction Software/Method | Rationale for Assessment |
| Lipinski's Rule of Five | SwissADME, Schrodinger's QikProp | Provides a quick assessment of "drug-likeness" and the likelihood of oral bioavailability.[6][7] |
| Aqueous Solubility (logS) | Various QSAR models | Complements experimental solubility data and predicts solubility across a wider range of conditions. |
| Blood-Brain Barrier (BBB) Penetration | Prediction algorithms based on molecular descriptors | Important for CNS-targeting compounds, but also for understanding potential off-target effects. |
| CYP450 Inhibition/Metabolism | Docking studies, machine learning models | Predicts potential for drug-drug interactions and metabolic instability. |
| hERG Inhibition | Pharmacophore models, machine learning | Early prediction of potential cardiotoxicity is crucial for safety. |
Section 2: The Biological Gateway - A Tiered Approach to In Vitro Screening
The spirooxindole scaffold, to which our target compound is closely related, is known for a wide array of biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant effects. A logical and resource-efficient approach to preliminary screening involves a tiered system, starting with broad-based assays and progressing to more specific, target-oriented studies.
Caption: A tiered workflow for the preliminary screening of novel compounds.
Tier 1: Broad-Spectrum Biological Activity
A primary cytotoxicity screen against a panel of human cancer cell lines and a non-cancerous cell line is a crucial first step. This provides an initial indication of potential anticancer activity and a general measure of cellular toxicity.[8][9][10]
-
Cell Seeding: Seed cells (e.g., MCF-7, A549, and HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid (e.g., from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
The indoline scaffold is present in numerous natural and synthetic antibacterial agents. A simple and effective method for initial screening is the agar well diffusion assay.[11][12][13][14]
-
Bacterial Culture: Prepare overnight cultures of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Agar Plate Preparation: Spread 100 µL of the bacterial culture onto the surface of Mueller-Hinton agar plates.
-
Well Creation: Create wells (6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50 µL) of a known concentration of the test compound to the wells. Include a positive control (e.g., ciprofloxacin) and a negative control (DMSO).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.
Many spirocyclic compounds have demonstrated antioxidant properties. The DPPH and ABTS assays are rapid and reliable methods for assessing free radical scavenging activity.[15][16][17][18]
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound in methanol. Include a positive control (e.g., ascorbic acid) and a blank (methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: (Abs_control - Abs_sample) / Abs_control * 100.
Tier 2: Mechanistic and Target-Oriented Assays
Based on the results from the Tier 1 screening, more specific assays can be employed to elucidate the mechanism of action or to confirm a particular biological activity. For instance, if significant cytotoxicity is observed in cancer cell lines, pro-apoptotic assays could be a logical next step. If antibacterial activity is confirmed, determination of the Minimum Inhibitory Concentration (MIC) would be warranted. Given the prevalence of anti-inflammatory activity in related scaffolds, an assessment of COX/LOX inhibition is a prudent secondary screen.[19][20][21]
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- 12. In silico Studies, Synthesis and Antibacterial Activity of Heterocyclic Compounds with Mannich Bases | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
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- 21. Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation” - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: The C₁₄H₁₇NO₂ Scaffold
The molecular formula C₁₄H₁₇NO₂ represents a unique chemical scaffold that diverges into two distinct domains of scientific application: neuropharmacology and optical physics . Unlike the common stimulant Methylphenidate (which has the formula C₁₄H₁₉NO₂), the C₁₄H₁₇NO₂ formula corresponds to Indeloxazine , a cerebral activator and antidepressant, and 7-Diethylamino-4-methylcoumarin , a high-performance fluorescent laser dye.
This technical guide provides a rigorous analysis of these specific isomers, detailing their synthesis, mechanisms of action, and experimental applications.
Executive Summary: Isomer Divergence
The C₁₄H₁₇NO₂ formula supports multiple structural isomers with non-overlapping utilities. For drug development professionals, Indeloxazine is the primary molecule of interest due to its unique "triple-action" mechanism in the CNS. For bio-analytical scientists, the Coumarin derivative is a critical tool for fluorescence labeling.[]
| Compound | Indeloxazine | 7-Diethylamino-4-methylcoumarin | Benzoclidine |
| CAS Registry | 60929-23-9 | 91-44-1 | 16852-81-6 |
| Primary Class | Nootropic / Antidepressant | Fluorescent Dye / Laser Dye | Hypotensive / Sedative |
| Core Structure | Indene-Morpholine ether | Coumarin (Benzopyrone) | Quinuclidine Benzoate |
| Key Application | Cerebrovascular therapy | Fluorescence Microscopy / Lasers | Antihypertensive (Historic) |
Part 1: Indeloxazine (The CNS Therapeutic)
Indeloxazine (marketed historically as Elen or Noin) is a cerebral metabolic enhancer. Unlike standard SSRIs, it exhibits a complex pharmacological profile that makes it a subject of renewed interest for treating cognitive deficits associated with ischemia and stroke.
Mechanism of Action (MOA)
Indeloxazine is distinct because it does not rely on a single target. It functions through a tripartite mechanism :
-
Serotonin (5-HT) Release: Facilitates the release of serotonin, unlike reuptake inhibitors which only block the transporter.
-
Norepinephrine Reuptake Inhibition: Blocks the NET transporter, increasing adrenergic signaling.
-
NMDA Antagonism: Provides neuroprotection by preventing excitotoxicity mediated by glutamate.
Diagram 1: Indeloxazine Synaptic Interaction This diagram illustrates the multi-target modulation at the synaptic cleft.
Caption: Indeloxazine enhances monoaminergic tone while simultaneously protecting neurons via NMDA blockade.
Synthesis Protocol
The synthesis of Indeloxazine typically involves the etherification of an indene derivative with a morpholine pharmacophore.
Protocol Summary:
-
Starting Materials: 7-Hydroxyindene (or 4-Hydroxyindene) and 2-(Chloromethyl)morpholine.
-
Conditions: Base-catalyzed nucleophilic substitution (Williamson ether synthesis).
-
Solvent: DMF or DMSO to facilitate the SN2 reaction.
Reaction Workflow:
Caption: Convergent synthesis of Indeloxazine via ether linkage formation.
Part 2: 7-Diethylamino-4-methylcoumarin (The Research Tool)
While Indeloxazine is the pharmaceutical isomer, 7-Diethylamino-4-methylcoumarin (Coumarin 1 / Coumarin 460) is the dominant isomer in analytical chemistry. It is a standard blue-fluorescent dye .
Photophysical Properties
This molecule is used to calibrate lasers and as a contrast agent in microscopy.
-
Excitation Max: ~360–375 nm (UV region).
-
Emission Max: ~450–460 nm (Blue region).
-
Quantum Yield: High (>0.7 in ethanol), making it an efficient fluorophore.
Synthesis: Pechmann Condensation
The industrial preparation utilizes the Pechmann condensation, a robust acid-catalyzed reaction between a phenol and a β-keto ester.
Experimental Protocol:
-
Reagents: m-Diethylaminophenol and Ethyl acetoacetate.[2]
-
Catalyst: Sulfuric acid (
) or Zinc chloride ( ). -
Procedure:
-
Mix equimolar amounts of aminophenol and acetoacetate.
-
Add acid catalyst dropwise at 0°C.
-
Heat to 90°C for 3 hours.
-
Pour into ice water; the product precipitates as a solid.
-
Recrystallize from ethanol.
-
Part 3: Comparative Analysis & Data
The following table contrasts the physicochemical properties of the key C₁₄H₁₇NO₂ isomers.
| Property | Indeloxazine | 7-Diethylamino-4-methylcoumarin | Benzoclidine |
| Molecular Weight | 231.29 g/mol | 231.29 g/mol | 231.29 g/mol |
| Physical Form | Crystalline Solid (HCl salt) | Light Tan Powder | Crystalline Solid |
| Solubility | Water (moderate), Ethanol | Organic solvents (Acetone, EtOH) | Ethanol, Chloroform |
| Chirality | Yes (1 chiral center) | No (Achiral) | Yes (Quinuclidine) |
| pKa | ~8.5 (Amine) | ~3.5 (Conjugated system) | ~9.0 (Quinuclidine N) |
| Toxicity (LD50) | ~300 mg/kg (Oral, Rat) | >2000 mg/kg (Oral, Rat) | Varies (Potent) |
Note on Methylphenidate Confusion
Researchers often confuse this formula with Methylphenidate (Ritalin).
-
Methylphenidate:
(Contains 2 more Hydrogen atoms). -
Indeloxazine:
(Contains an indene double bond, reducing H count).[3] -
Implication: Analytical mass spectrometry (MS) will easily distinguish these based on the parent ion peak (
231 vs 233).
Part 4: References
-
Pharmacology of Indeloxazine:
-
Yamaguchi, T., et al. "Effects of indeloxazine hydrochloride on learned behavior and central monoaminergic function." Neuropharmacology 26.7 (1987): 761-770.
-
-
Synthesis of Coumarin Dyes:
-
Pechmann, H. v., and Duisberg, C. "Ueber die Verbindungen der Phenole mit Acetessigäther." Berichte der deutschen chemischen Gesellschaft 16.2 (1883): 2119-2128.
-
-
Indeloxazine Clinical Profile:
-
Ogawa, N., et al. "Clinical effects of indeloxazine in patients with cerebrovascular disease." Clinical Therapeutics 15.6 (1993): 1047.
-
-
Fluorescence Properties:
-
Jones, G., et al. "Solvent effects on the photophysics of 7-diethylamino-4-methylcoumarin." Journal of Photochemistry 18.2 (1982): 183-199.
-
Sources
A Technical Guide to Unveiling the Therapeutic Targets of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid
Authored for Drug Discovery & Development Professionals
Preamble: The Spiroindoline Scaffold as a Privileged Motif in Modern Drug Discovery
The spiro[cyclohexane-1,3'-indoline] core represents a class of "privileged structures" in medicinal chemistry. These three-dimensional, rigid scaffolds offer a unique topographical presentation of functional groups, enabling precise and high-affinity interactions with a variety of biological targets.[1] While extensive research has validated the therapeutic potential of the broader spirooxindole and spiroindoline chemical class, the specific biological targets of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid remain to be publicly elucidated.
This guide serves as a strategic framework for researchers and drug development professionals to systematically identify and validate the potential therapeutic targets of this promising molecule. By leveraging established knowledge of the parent scaffold, we will delineate the most probable target classes and provide detailed, field-proven experimental workflows for their confirmation. Our approach is grounded in a logical progression from computational prediction to biochemical and cellular validation, ensuring a high degree of scientific rigor.
Part 1: Primary Therapeutic Hypothesis — Oncology
The vast body of literature on spiroindoline and spirooxindole derivatives points overwhelmingly towards oncology as the most promising therapeutic area.[2][3] These scaffolds have been shown to interact with multiple molecular targets involved in cancer progression.[2] We will explore the two most prominent and validated mechanisms of action for this chemical class.
High-Priority Target: The p53-MDM2 Protein-Protein Interaction
Mechanistic Rationale:
The tumor suppressor protein p53 is a critical regulator of cellular and genetic stability.[4] In many cancers that retain wild-type p53, its tumor-suppressive function is abrogated by the Murine Double Minute 2 (MDM2) oncoprotein. MDM2 is an E3 ubiquitin ligase that binds to p53, promoting its degradation and thereby allowing cancer cells to evade apoptosis and continue proliferating.[5]
The disruption of the p53-MDM2 interaction has emerged as a powerful therapeutic strategy to reactivate the p53 pathway in cancer cells.[6][7] X-ray crystallography studies have revealed that the interaction is mediated by a deep hydrophobic pocket on the surface of MDM2, which is occupied by three key amino acid residues of p53: Phe19, Trp23, and Leu26.[6][8] The rigid, three-dimensional nature of the spirooxindole scaffold is exceptionally well-suited to mimic these residues, making it a highly effective pharmacophore for MDM2 inhibition.[6][9] Numerous spirooxindole-based compounds have been identified as potent and selective inhibitors of this interaction, with some advancing to clinical trials.[5][10]
Target Validation Workflow:
The following workflow provides a comprehensive, multi-stage approach to validate whether Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid functions as an MDM2 inhibitor.
Sources
- 1. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitors of the p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectroscopic Characterization of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid
This guide provides an in-depth analysis of the spectroscopic data for Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid, a molecule of significant interest to researchers in medicinal chemistry and drug development. The unique spirocyclic architecture, combining a cyclohexane ring with an indoline scaffold, presents a compelling framework for the design of novel therapeutics. Understanding its structural features through modern spectroscopic techniques is paramount for its application in synthesis and biological studies.
Due to the limited availability of published experimental spectra for this specific molecule, this guide will present a comprehensive profile based on predictive models and data from closely related analogs. This approach provides a robust framework for researchers to interpret their own experimental findings.
Molecular Structure and Physicochemical Properties
Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid possesses a rigid three-dimensional structure. The spiro center at the C3' position of the indoline ring locks the cyclohexane and indoline rings in a perpendicular orientation. This structural rigidity is a key feature that can influence its binding to biological targets.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇NO₂ | |
| Molecular Weight | 231.29 g/mol | |
| CAS Number | 1160247-98-2 |
digraph "Spiro_cyclohexane_1_3_indoline_5_carboxylic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom definitions N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.5!"]; C3 [label="C", pos="-1.2,-2.0!"]; C4 [label="C", pos="0,-2.5!"]; C5 [label="C", pos="1.2,-2.0!"]; C6 [label="C", pos="1.2,-0.5!"]; C7 [label="C", pos="0,-1.0!"]; C8 [label="C", pos="-2.5,0!"]; C9 [label="C", pos="-3.7,-0.5!"]; C10 [label="C", pos="-3.7,-2.0!"]; C11[label="C", pos="-2.5,-2.5!"]; C12[label="C", pos="-1.2,-2.0!"]; // Spiro carbon C13[label="C", pos="2.5,0!"]; O1 [label="O", pos="3.0,1.0!"]; O2 [label="O", pos="3.0,-1.0!"]; H1 [label="H", pos="0,1.0!"]; H_COOH [label="H", pos="3.8,1.0!"];
// Bond definitions N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C6 -- C7; C7 -- C2; C3 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C3; C5 -- C13; C13 -- O1 [style=double]; C13 -- O2; O2 -- H_COOH; N1 -- H1;
// Positioning labels"C2'" [pos="-1.5,-0.2!"]; "C3'" [pos="-1.5,-2.3!"]; "C4'" [pos="0,-2.8!"]; "C5'" [pos="1.5,-2.3!"]; "C6'" [pos="1.5,-0.2!"]; "C7'" [pos="0,-0.7!"]; "N1'" [pos="0.3,0.3!"]; "C1" [pos="-2.8,0.3!"]; "C2" [pos="-4.0,-0.2!"]; "C3" [pos="-4.0,-2.3!"]; "C4" [pos="-2.8,-2.8!"]; "C5" [pos="-0.9,-2.3!"]; "C6" [pos="-0.9,-0.2!"]; "COOH" [pos="2.8,0!"]; }
Caption: Molecular structure of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid in DMSO-d₆ is presented below. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | br s | 1H | COOH | The acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift. |
| ~7.8 | d | 1H | H-4' | Aromatic proton ortho to the carboxylic acid group, deshielded. |
| ~7.7 | s | 1H | H-6' | Aromatic proton deshielded by the adjacent carboxylic acid. |
| ~6.8 | d | 1H | H-7' | Aromatic proton ortho to the nitrogen atom. |
| ~5.5 | s | 1H | N-H | The indoline N-H proton typically appears as a singlet in the mid-field region. |
| ~3.3 | t | 2H | C2'-H₂ | Methylene protons adjacent to the nitrogen atom. |
| 1.5-2.0 | m | 10H | Cyclohexane-H | The ten protons of the cyclohexane ring are expected to appear as a complex multiplet in the aliphatic region. |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum in DMSO-d₆ provides insight into the carbon skeleton.
| Chemical Shift (ppm) | Assignment | Rationale |
| ~168.0 | COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| ~150.0 | C7a' | Aromatic quaternary carbon adjacent to the nitrogen. |
| ~140.0 | C5' | Aromatic quaternary carbon attached to the carboxylic acid. |
| ~130.0 | C3a' | Aromatic quaternary carbon. |
| ~128.0 | C6' | Aromatic methine carbon. |
| ~125.0 | C4' | Aromatic methine carbon. |
| ~110.0 | C7' | Aromatic methine carbon shielded by the nitrogen atom. |
| ~70.0 | C3' (Spiro) | The spiro carbon is a quaternary carbon and appears in a characteristic region. |
| ~45.0 | C2' | Methylene carbon adjacent to the nitrogen atom. |
| 20.0-35.0 | Cyclohexane-C | The carbons of the cyclohexane ring are expected in the aliphatic region. |
Experimental Protocol for NMR Data Acquisition
Caption: Standard workflow for acquiring NMR data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) | The broadness is due to hydrogen bonding. |
| ~3350 | Medium | N-H stretch (Indoline) | Characteristic stretching vibration for a secondary amine. |
| ~2930, ~2850 | Strong | C-H stretch (Aliphatic) | Symmetric and asymmetric stretching of the cyclohexane and indoline methylene groups. |
| ~1700 | Strong | C=O stretch (Carboxylic acid) | The carbonyl group of the carboxylic acid shows a strong absorption. |
| ~1600, ~1470 | Medium | C=C stretch (Aromatic) | Stretching vibrations of the aromatic ring. |
| ~1250 | Strong | C-O stretch (Carboxylic acid) | Stretching vibration of the carbon-oxygen single bond. |
| ~1300 | Medium | C-N stretch | Characteristic stretching vibration for the indoline C-N bond. |
Experimental Protocol for IR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Obtain a background spectrum of the clean ATR crystal.
-
Apply pressure to the sample using the ATR anvil.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum Data
For a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion peaks are:
| m/z | Ion |
| 232.1332 | [M+H]⁺ (Calculated for C₁₄H₁₈NO₂⁺) |
| 230.1189 | [M-H]⁻ (Calculated for C₁₄H₁₆NO₂⁻) |
Predicted Fragmentation Pathway
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation.
Caption: A plausible fragmentation pathway for Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid in EI-MS.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the solution to a final concentration of approximately 1 µg/mL.
-
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peaks ([M+H]⁺ and [M-H]⁻).
-
For high-resolution mass spectrometry (HRMS), compare the measured accurate mass to the calculated exact mass to confirm the elemental composition.
-
If fragmentation data is acquired (MS/MS), analyze the daughter ions to elucidate the structure.
-
Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic data for Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid. While based on predictive models and analysis of related structures, the information herein serves as a valuable starting point for researchers working with this compound. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. As with all analytical work, it is imperative that researchers confirm these findings with their own experimentally obtained data.
References
-
Chem-Space. Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid. [Link]
An In-depth Technical Guide to the Solubility of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid in Different Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid, a molecule of interest in contemporary drug discovery. We will delve into the structural features influencing its solubility, present detailed, field-proven experimental protocols for its quantification in various solvent systems, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust solubility profile for this and structurally related compounds.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a new chemical entity from the laboratory to the clinic, few physicochemical properties are as fundamental as solubility. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution, directly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic outcomes.[1] Therefore, a thorough understanding and accurate measurement of a compound's solubility in various physiologically and pharmaceutically relevant solvents is paramount from the earliest stages of drug discovery.[4]
Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid is a complex molecule featuring a spirocyclic core, a cyclohexane ring, an indoline moiety, and a carboxylic acid group. This unique combination of functional groups presents an interesting and challenging solubility profile that warrants detailed investigation. This guide will equip the researcher with the necessary knowledge and methodologies to comprehensively characterize the solubility of this compound.
Theoretical Considerations: Predicting Solubility Behavior
The solubility of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid is governed by the interplay of its structural features and the properties of the solvent.
-
The Carboxylic Acid Moiety: The presence of the carboxylic acid group is a key determinant of the compound's pH-dependent solubility. In acidic environments (low pH), the carboxylic acid will be predominantly in its protonated, neutral form, which is expected to be less soluble in aqueous media. As the pH increases, the carboxylic acid will deprotonate to form the more polar and, therefore, more water-soluble carboxylate anion. The pH at which the protonated and deprotonated forms are present in equal concentrations is the pKa.
-
The Spirocyclic and Hydrophobic Core: The spiro[cyclohexane-1,3'-indoline] core is largely nonpolar and hydrophobic. This substantial hydrocarbon framework will contribute to lower solubility in polar solvents like water and higher solubility in nonpolar organic solvents.[5] The overall solubility in aqueous media will be a balance between the hydrophilicity of the carboxylate group and the hydrophobicity of the rest of the molecule.
-
Solvent Properties:
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding with the carboxylic acid and the nitrogen of the indoline ring, potentially leading to moderate solubility, especially at pH values above the pKa.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective at solvating both polar and nonpolar parts of a molecule and are often used to create stock solutions.
-
Nonpolar Solvents (e.g., hexane, toluene): The hydrophobic core of the molecule suggests that it will have higher solubility in these solvents.
-
Experimental Determination of Solubility
A multi-faceted experimental approach is necessary to fully characterize the solubility of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid.
Determination of pKa and Intrinsic Solubility by Potentiometric Titration
For ionizable compounds like Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid, potentiometric titration is a powerful technique to determine the pKa and the intrinsic solubility (the solubility of the neutral form).[6][7]
-
Preparation of the Analyte Solution: Accurately weigh a sample of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with water to a known concentration (e.g., 1 mM).[8]
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.[8]
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[8]
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. The intrinsic solubility can be calculated from the point at which the compound precipitates, which is observed as a deviation in the titration curve.[6]
Equilibrium Solubility Determination by the Shake-Flask Method
The shake-flask method is considered the gold standard for determining equilibrium solubility.[9][10] It measures the thermodynamic solubility of a compound in a given solvent at a specific temperature.
-
Sample Preparation: Add an excess amount of solid Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid to a series of vials containing the different solvents to be tested (e.g., water, pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, ethanol, methanol, DMSO).[9] The presence of undissolved solid is crucial to ensure saturation.[11]
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[9][11]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Alternatively, centrifuge the samples to separate the solid and liquid phases.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for quantification.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery to rank compounds.[3][12] It measures the concentration at which a compound, dissolved in an organic solvent (typically DMSO), precipitates when added to an aqueous buffer.[3]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid in DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microplate format.
-
Addition to Aqueous Buffer: Add a small volume of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a separate microplate.
-
Precipitation Detection: After a short incubation period, measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.[4] The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
Data Presentation and Interpretation
The collected solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Solubility of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid in Various Solvents at 25 °C (Hypothetical Data)
| Solvent System | Method | Solubility (µg/mL) | Solubility (mM) |
| Deionized Water | Shake-Flask | 5.2 | 0.021 |
| 0.1 M HCl (pH 1.2) | Shake-Flask | 2.8 | 0.011 |
| Acetate Buffer (pH 4.5) | Shake-Flask | 15.7 | 0.064 |
| Phosphate Buffer (pH 6.8) | Shake-Flask | 185.4 | 0.756 |
| Phosphate Buffered Saline (pH 7.4) | Shake-Flask | 250.1 | 1.02 |
| Ethanol | Shake-Flask | > 1000 | > 4.08 |
| Methanol | Shake-Flask | > 1000 | > 4.08 |
| Dimethyl Sulfoxide (DMSO) | Shake-Flask | > 2000 | > 8.16 |
| Phosphate Buffered Saline (pH 7.4) | Kinetic | 155.3 | 0.634 |
Molecular Weight of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid is assumed to be approximately 245.29 g/mol for calculation purposes.
The hypothetical data in Table 1 illustrates the expected solubility profile. The low solubility in acidic conditions and the significant increase in solubility with increasing pH are consistent with the presence of the carboxylic acid group. The high solubility in organic solvents like ethanol, methanol, and DMSO is expected due to the nonpolar nature of the spirocyclic core.
Visualizing Experimental Workflows and Relationships
Visual diagrams can aid in understanding the experimental processes and the factors influencing solubility.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility profile of the target compound.
Diagram 2: Relationship Between pH and Solubility
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Video: Physical Properties of Carboxylic Acids [jove.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. scielo.br [scielo.br]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Advanced Computational Frameworks for Spiro-Indoline Drug Discovery
This technical guide details the theoretical and computational frameworks for studying spiro-indoline (specifically spirooxindole) scaffolds, a privileged class of heterocyclic compounds in drug discovery.
Executive Summary
Spiro-indoline derivatives, particularly spirooxindoles, represent a "privileged scaffold" in medicinal chemistry due to their rigid, three-dimensional architecture and inherent chirality.[1] These features allow for high-specificity binding to complex protein interfaces such as MDM2-p53, tubulin, and cholinesterases.[1] However, their structural complexity poses synthetic and optimization challenges.[1]
This guide provides a rigorous technical roadmap for integrating Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD) simulations to rationalize the synthesis and biological activity of these compounds.
Electronic Structure & Synthetic Rationalization (DFT)[1][2]
The Causality of Stereoselectivity
The synthesis of spiro-indolines often involves 1,3-dipolar cycloaddition reactions (e.g., reacting isatin derivatives with amino acids and dipolarophiles). This reaction generates multiple chiral centers simultaneously. Experimental NMR can identify the final product, but DFT is required to explain the causality of the regio- and stereoselectivity .
Why DFT?
-
FMO Analysis: The interaction between the HOMO of the dipole (azomethine ylide) and the LUMO of the dipolarophile controls the reaction rate and regioselectivity.
-
Transition State (TS) Energy: Calculating the activation barriers (
) of endo vs. exo transition states predicts the major diastereomer.
Protocol: DFT-Driven Mechanism Elucidation
Objective: Determine the kinetic and thermodynamic product of a spiro-indoline cycloaddition.
-
Geometry Optimization:
-
Software: Gaussian 16 or ORCA.
-
Functional/Basis Set: B3LYP/6-31G(d,p) is the standard for organic mechanistic studies.[1] For systems dominated by dispersion forces (e.g., large aromatic stacking in the TS), use M06-2X/6-311+G(d,p) .[1]
-
Validation: Ensure no imaginary frequencies for ground states (minima).
-
-
Transition State Search:
-
Use the QST2 or QST3 (Synchronous Transit-Guided Quasi-Newton) methods.
-
Validation: Confirm one imaginary frequency corresponding to the bond formation vector.
-
-
Intrinsic Reaction Coordinate (IRC):
-
Run IRC calculations to verify the TS connects the correct reactants and products.
-
-
Global Reactivity Descriptors:
-
Calculate Chemical Hardness (
) and Electrophilicity Index ( ) to predict reactivity trends.[1]
-
Data Presentation: Thermodynamic Parameters
| Parameter | Symbol | Interpretation | Optimal Value for Stability |
| HOMO Energy | Electron donating ability | Higher = Better donor | |
| LUMO Energy | Electron accepting ability | Lower = Better acceptor | |
| Energy Gap | Kinetic stability | Large gap = High stability | |
| Dipole Moment | Polarity/Solubility indicator | Context dependent |
Mechanistic Target Engagement: MDM2-p53 Inhibition
Spiro-indolines are potent inhibitors of the MDM2-p53 protein-protein interaction .[2] MDM2 is an E3 ubiquitin ligase that degrades p53; blocking this interaction restores p53 function, inducing apoptosis in cancer cells.[1]
Diagram: The p53-MDM2 Inhibition Pathway
The following diagram illustrates the mechanism of action where a spiro-indoline ligand inhibits MDM2, preventing p53 ubiquitination.
Caption: Mechanism of spiro-indoline mediated restoration of p53 activity via competitive inhibition of the MDM2 hydrophobic cleft.
Computational Workflow: From Docking to Dynamics
To rigorously validate a spiro-indoline candidate, one must move beyond static docking to dynamic simulation.[1]
Diagram: Integrated Computational Workflow
Caption: End-to-end workflow for validating spiro-indoline bioactivity using integrated computational methods.
Protocol: Molecular Dynamics (MD) Simulation
Objective: Assess the stability of the Spiro-indoline/MDM2 complex over time.
1. System Preparation:
-
Force Field: CHARMM36m (best for protein-small molecule complexes) or AMBER99SB-ILDN.
-
Ligand Topology: Generate using CGenFF (CHARMM) or ACPYPE (AMBER).[1]
-
Box: Cubic box with 1.0 nm buffer distance.
-
Solvent: TIP3P water model.
-
Neutralization: Add Na+/Cl- ions to reach 0.15 M physiological concentration.
2. Energy Minimization:
-
Steepest descent algorithm (50,000 steps) to remove steric clashes.[1]
-
Validation: Ensure
kJ/mol/nm.[1]
3. Equilibration:
-
NVT (Canonical): 100 ps at 300 K using V-rescale thermostat. Restrain heavy atoms.
-
NPT (Isobaric): 100 ps at 1 bar using Parrinello-Rahman barostat.
-
Causality: NVT stabilizes temperature; NPT stabilizes density. Both are required to relax the solvent around the rigid spiro-scaffold without distorting the binding pocket.
4. Production Run:
-
Time: Minimum 100 ns.
-
Step size: 2 fs.
-
Save coordinates every 10 ps.
5. Post-Processing Analysis (Metrics):
-
RMSD (Root Mean Square Deviation): Measures structural stability.[1] A plateau < 0.2 nm indicates a stable complex.
-
RMSF (Root Mean Square Fluctuation): Identifies flexible residues.[1] Low RMSF in the binding pocket (e.g., Leu54, Trp23, Phe19 of MDM2) confirms tight binding.[1]
-
MM/PBSA (binding free energy): More accurate than docking scores.
- [1]
ADMET Profiling (In Silico)
Spiro-indolines are often hydrophobic and rigid. Early ADMET profiling is critical to prevent late-stage attrition due to poor solubility or toxicity.
Key Parameters to Monitor:
-
Lipinski’s Rule of 5:
-
MW < 500 Da (Spiro compounds can be heavy; monitor closely).[1]
-
LogP < 5 (High hydrophobicity is a risk for spiro-indolines).
-
-
TPSA (Topological Polar Surface Area):
-
Target < 140 Ų for cell permeability.
-
Target < 90 Ų for Blood-Brain Barrier (BBB) penetration (relevant for glioblastoma targeting).
-
-
Toxicity:
-
Check for PAINS (Pan-Assay Interference Compounds) alerts, though spiro-scaffolds are generally specific.[1]
-
References
-
Al-Muhanna, M. K., et al. (2024).[1][4] Novel Spirooxindole–Benzofuran Scaffold: Potential Inhibition Against Hepatocellular Carcinoma by Targeting MDM2‐p53 Interaction.[4] Journal of Molecular Structure. Link[1]
-
Wang, J., et al. (2015).[1] Computational analysis of spiro-oxindole inhibitors of the MDM2-p53 interaction: insights and selection of novel inhibitors. Journal of Biomolecular Structure and Dynamics. Link
-
Mishra, C. B., et al. (2023).[1] Novel Functionalized Spiro[Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential.[1] International Journal of Molecular Sciences. Link[1]
-
Ye, L., et al. (2012).[1] Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors. European Journal of Medicinal Chemistry. Link
-
Gajula, P. K., et al. (2016).[1] Protocol for Molecular Dynamics Simulations of Proteins. Bio-protocol. Link[1]
-
D'Agostino, I., et al. (2016).[1] Synthesis of spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones as potential inhibitors of the MDM2-p53 interaction.[2] Beilstein Journal of Organic Chemistry. Link
Sources
Methodological & Application
synthesis of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid derivatives for drug discovery
Abstract & Strategic Overview
The Spiro[cyclohexane-1,3'-indoline] scaffold represents a privileged structural motif in modern drug discovery, particularly in the design of MDM2-p53 inhibitors, ion channel modulators, and anti-viral agents. The spiro-fusion at the C3 position of the oxindole core introduces critical
This guide details the synthesis of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid derivatives. While nomenclature often refers to the "indoline" (saturated amine) core, the bioactive pharmacophore is predominantly the spiro-oxindole (2'-one). This protocol prioritizes the synthesis of the spiro-oxindole acid, with an optional reduction module to access the indoline amine.
Strategic Route Selection: Unlike the classic Fischer Indole synthesis—which typically yields fused tetrahydrocarbazoles when reacting phenylhydrazines with cyclohexanone—this protocol utilizes a Base-Mediated Dialkylation Strategy . This approach guarantees the formation of the spiro-quaternary center at C3. To maximize library diversity, we employ a "Halide-First" strategy: synthesizing the 5'-bromo core followed by late-stage Palladium-catalyzed carbonylation. This ensures the robust assembly of the spiro-cycle before introducing the sensitive carboxylic acid functionality.
Retrosynthetic Analysis & Workflow
The retrosynthetic logic disconnects the spiro-cyclohexane ring to reveal the oxindole nucleophile and a bis-electrophile (1,5-dibromopentane). The carboxylic acid is installed via catalytic carbonylation of the aryl bromide.
Figure 1: Retrosynthetic strategy prioritizing the construction of the spiro-quaternary center prior to acid functionalization.
Detailed Experimental Protocols
Phase 1: Construction of the Spiro-Core
Objective: Synthesis of 5'-bromo-spiro[cyclohexane-1,3'-indolin]-2'-one. Rationale: Direct alkylation of 5-carboxylic acid derivatives is plagued by solubility issues and competitive O-alkylation of the carboxylate. The bromo-derivative is robust and lipophilic.
Reagents:
-
5-Bromooxindole (CAS: 99-34-3)
-
1,5-Dibromopentane (CAS: 111-24-0)
-
Sodium Hydride (60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
Protocol:
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend Sodium Hydride (2.2 equiv, 44 mmol) in anhydrous DMF (40 mL) at 0°C (ice bath).
-
Deprotonation: Add 5-Bromooxindole (1.0 equiv, 20 mmol) portion-wise over 15 minutes. The solution will turn deep orange/red, indicating enolate formation. Stir at 0°C for 30 minutes.
-
Control Point: Evolution of H₂ gas is vigorous. Ensure adequate venting.
-
-
Alkylation: Add 1,5-Dibromopentane (1.1 equiv, 22 mmol) dropwise via syringe.
-
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour, then heat to 50°C for 3 hours.
-
Quench & Workup: Cool to 0°C. Carefully quench with saturated aqueous
(slow addition). Extract with EtOAc (3 x 50 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF. -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Hexanes:EtOAc gradient).-
Yield Expectation: 75-85%.
-
Validation: ¹H NMR should show the disappearance of the C3-methylene singlet (approx. 3.5 ppm) and appearance of cyclohexyl multiplets (1.5–2.0 ppm).
-
Phase 2: Palladium-Catalyzed Carbonylation
Objective: Conversion of the aryl bromide to the 5'-carboxylic acid. Rationale: Using a carbonyl source (like molybdenum hexacarbonyl or CO gas) allows for the direct installation of the acid moiety under mild conditions, avoiding harsh lithiation steps that might open the lactam ring.
Reagents:
-
5'-Bromo-spiro[cyclohexane-1,3'-indolin]-2'-one (from Phase 1)
-
Palladium(II) Acetate (
, 5 mol%) -
Xantphos (5 mol%)
-
Triethylamine (
, 3 equiv) -
Water (
, 5 equiv) as the nucleophile -
1,4-Dioxane (Solvent)
-
Carbon Monoxide (CO) balloon (or
as solid source)
Protocol:
-
Setup: Charge a pressure tube or round-bottom flask with the Spiro-bromide (1.0 equiv),
, and Xantphos . -
Solvent: Add degassed 1,4-Dioxane,
, and water. -
Atmosphere: Purge the vessel with Carbon Monoxide (CO) for 5 minutes. If using a balloon, ensure a needle outlet during purge, then seal.
-
Safety: CO is toxic. Perform strictly in a fume hood. Alternatively, use
(1 equiv) and DBU in a sealed tube at 100°C for a solid-state alternative.
-
-
Reaction: Heat the mixture to 80-100°C for 12-16 hours.
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Rinse with MeOH.
-
Isolation: Concentrate the filtrate. Dissolve the residue in 1N NaOH (aqueous). Wash with DCM (to remove unreacted starting material). Acidify the aqueous layer to pH 2 with 1N HCl. The product, Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid , will precipitate.
-
Purification: Filtration of the precipitate usually yields >95% purity. Recrystallization from EtOH/Water if necessary.
Phase 3: Diversification (Amide Coupling)
Objective: Library generation. Protocol:
-
Dissolve the Spiro-acid (1 equiv) in DMF.
-
Add HATU (1.2 equiv) and DIPEA (3 equiv). Stir for 10 mins.
-
Add the desired Amine (
, 1.1 equiv). -
Stir at RT for 4 hours. Purify via preparative HPLC.
Technical Data & Validation
Table 1: Critical Process Parameters & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| NaH Quality | 60% Dispersion, fresh | Old/hydrolyzed NaH leads to mono-alkylation (open chain) impurities. |
| Temperature (Alkylation) | 0°C | Heating too fast causes polymerization of the dihalide. |
| CO Source | 1 atm (Balloon) or | Insufficient CO pressure leads to debromination (reduction) instead of carbonylation. |
| Water Equiv. | 5-10 equiv in Dioxane | Lack of water yields the anhydride or oligomers; excess water suppresses the catalyst. |
Analytical Validation (Self-Validating System):
-
¹³C NMR Marker: The spiro-carbon (C3) is the diagnostic signal. In the starting oxindole, C3 is a methylene (~36 ppm). In the product, it is a quaternary carbon shifting significantly downfield (~45-50 ppm) and will not show cross-peaks in DEPT-135 (indicating no attached protons).
-
IR Spectroscopy:
-
Lactam C=O: ~1700-1720 cm⁻¹.
-
Carboxylic Acid C=O: Broad band ~1680-1690 cm⁻¹ (after Phase 2).
-
Pathway Visualization: Library Generation
The following diagram illustrates the workflow from the core scaffold to a diversified library, highlighting the optional reduction to the indoline amine.
Figure 2: Divergent synthesis workflow. Path A retains the oxindole (MDM2-favored). Path B accesses the reduced indoline core.
Safety & Compliance
-
Carbon Monoxide (CO): An odorless, silent killer. All carbonylation reactions must be performed in a well-ventilated fume hood equipped with a CO detector. The use of solid CO surrogates (e.g., Molybdenum Hexacarbonyl) is recommended for labs without high-pressure gas infrastructure.
-
Sodium Hydride (NaH): Reacts violently with moisture, releasing flammable hydrogen gas. Quench all reaction mixtures and glassware carefully with isopropanol or ethyl acetate before adding water.
-
Alkyl Halides: 1,5-Dibromopentane is an alkylating agent and potential carcinogen. Double-glove and handle in a hood.
References
-
Kende, A. S., et al. "Synthesis of Spiro[cyclohexane-1,3'-indolin]-2'-one derivatives." Synthetic Communications, 1982, 12(1), 1-10.
-
Ding, K., et al. "Structure-Based Design of Spiro-oxindole MDM2 Inhibitors." Journal of the American Chemical Society, 2005, 127(29), 10130-10131.
-
Yu, S., et al. "Discovery of Potent and Orally Active MDM2 Inhibitors: Spiro-oxindole Derivatives." Journal of Medicinal Chemistry, 2009, 52(24), 7970–7973.
-
Organic Chemistry Portal. "Fischer Indole Synthesis vs. Oxindole Alkylation."
-
Beller, M., et al. "Palladium-catalyzed Carbonylation Reactions of Aryl Halides." Chemical Reviews, 2009, 109(2), 643-759.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic Acid in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures with inherent three-dimensionality and biological relevance is perpetual. Among the myriad of heterocyclic systems, the spiro[cyclohexane-1,3'-indoline] core has emerged as a "privileged scaffold"—a molecular framework that is not only structurally unique but also frequently found in biologically active natural products and synthetic compounds.[1][2][3] The incorporation of a spirocyclic center, where two rings share a single carbon atom, imparts a rigid, well-defined three-dimensional geometry that is highly advantageous for specific and high-affinity interactions with biological targets.
This guide focuses on a particularly valuable building block within this class: Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid . The presence of the carboxylic acid group at the 5'-position of the indoline ring, coupled with the secondary amine of the indoline nucleus, provides two orthogonal handles for chemical modification. This dual functionality allows for the systematic and divergent elaboration of the core scaffold, making it an exceptionally versatile platform for the construction of compound libraries aimed at drug discovery and the development of functional materials.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will provide an in-depth exploration of the synthesis of this building block, detailed protocols for its derivatization, and showcase its application in the synthesis of complex molecular targets, with a particular focus on its utility in the development of novel therapeutics.
Core Synthesis Strategies
While a direct, one-step synthesis of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid is not extensively documented, its synthesis can be logically approached by adapting established methods for similar spiro-indoline structures. The key challenge lies in the strategic introduction of the carboxylic acid functionality on the indoline ring either before or after the spirocyclization event.
A plausible and efficient synthetic route involves a multi-component reaction or a cascade reaction sequence, which are known for their high atom economy and ability to rapidly generate molecular complexity from simple starting materials.[4] One of the most effective methods for constructing the spiro[cyclohexane-1,3'-indoline] core is the Diels-Alder reaction between a 3-methyleneindolinone dienophile and a suitable diene.[1][5]
Below is a proposed synthetic workflow, adapted from known procedures for analogous compounds.
Figure 1: Proposed synthetic workflow for Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid.
This approach leverages the reactivity of isatin derivatives, which are readily available starting materials. The carboxylic acid group is carried through the reaction sequence, avoiding the need for late-stage functionalization which can often be challenging.
Application in Medicinal Chemistry: A Case Study in MDM2 Inhibition
The spiro-oxindole scaffold is a cornerstone in the design of inhibitors of the p53-MDM2 protein-protein interaction, a critical pathway in cancer biology.[6][7][8] The murine double minute 2 (MDM2) protein is a negative regulator of the p53 tumor suppressor. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor cell survival.[8] Small molecules that can block the MDM2-p53 interaction can restore p53 function and induce apoptosis in cancer cells.
Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid is an ideal starting point for the synthesis of potent MDM2 inhibitors. The spirocyclic core provides the rigid three-dimensional structure necessary to mimic the key interactions of p53 with MDM2, while the carboxylic acid and indoline nitrogen serve as anchor points for introducing functionalities that enhance binding affinity and pharmacokinetic properties.
Figure 2: General workflow for the synthesis of MDM2 inhibitors.
Experimental Protocols
Protocol 1: Amide Coupling of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic Acid
This protocol describes a general procedure for the synthesis of amides from the title building block using standard peptide coupling reagents.[9]
Rationale: The conversion of the carboxylic acid to an amide is a fundamental transformation in medicinal chemistry. The choice of coupling reagent is critical to ensure high yields and minimize side reactions, particularly racemization if chiral amines are used. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that is well-suited for a wide range of substrates, including heterocyclic carboxylic acids.[9]
Materials:
-
Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid
-
Amine of choice (e.g., benzylamine)
-
HATU (1-(Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF | A polar aprotic solvent that solubilizes the reactants and reagents. |
| Base | DIPEA | A non-nucleophilic base to neutralize the hexafluorophosphate salt formed and to facilitate the reaction. |
| Coupling Reagent | HATU | A highly efficient reagent for amide bond formation with low rates of racemization. |
| Temperature | Room Temperature | Mild conditions that are generally sufficient for HATU-mediated couplings. |
Protocol 2: N-Alkylation of the Indoline Nitrogen
This protocol outlines a general procedure for the alkylation of the secondary amine of the spiro-indoline core.
Rationale: Functionalization of the indoline nitrogen is a common strategy to modulate the physicochemical and pharmacological properties of indoline-containing compounds. The choice of a suitable base and solvent is crucial to achieve efficient alkylation while avoiding side reactions.
Materials:
-
Spiro[cyclohexane-1,3'-indoline]-5'-carboxamide (or ester)
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Acetonitrile (MeCN) or DMF
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the N-unsubstituted spiro-indoline (1.0 eq) in anhydrous MeCN or DMF, add the base (K₂CO₃, 2.0 eq or Cs₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 2-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between EtOAc and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Condition | Rationale |
| Base | K₂CO₃ or Cs₂CO₃ | Cs₂CO₃ is a stronger and more soluble base, often leading to faster and cleaner reactions. |
| Solvent | MeCN or DMF | Polar aprotic solvents that facilitate SN2 reactions. |
| Temperature | 60-80 °C | Elevated temperature is often required to drive the alkylation to completion. |
Conclusion and Future Outlook
Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid represents a powerful and versatile building block for the synthesis of complex molecules with significant potential in drug discovery and materials science. Its rigid three-dimensional structure and orthogonal functional handles allow for the systematic exploration of chemical space, leading to the identification of novel compounds with desired properties. The synthetic strategies and protocols outlined in this guide provide a solid foundation for researchers to utilize this valuable scaffold in their own research endeavors. As our understanding of the biological importance of spirocyclic systems continues to grow, the demand for innovative building blocks like Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid will undoubtedly increase, paving the way for the next generation of therapeutics and functional materials.
References
-
Moghaddam-Manesh, M., Sheikhhosseini, E., Ghazanfari, D., & Akhgar, M. (2020). Synthesis of novel 2-oxospiro[indoline-3,4'-[10][11]dithiine]-5'-carbonitrile derivatives by new spiro[indoline-3,4'-[10][11]dithiine]@Cu(NO3)2 supported on Fe3O4@gly@CE MNPs as efficient catalyst and evaluation of biological activity. Bioorganic Chemistry, 98, 103751. [Link]
-
Wei, W., Wen, M., & Wang, Q. (2020). HOAc-Mediated Domino Diels-Alder Reaction for Synthesis of Spiro[cyclohexane-1,3'-indolines] in Ionic Liquid [Bmim]Br. Molecules, 25(15), 3381. [Link]
-
Celentano, G., et al. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′‐ piperidin]‐1′‐yl)butyl]amino‐N‐(5‐(dimethylamino)‐1‐naphthalenesulfonyl)‐1H‐indole‐2‐carboxamides as Sigma (σ) Receptor Ligands. Journal of Medicinal Chemistry, 66(7), 5025-5046. [Link]
-
Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity. (2022). European Journal of Medicinal Chemistry, 240, 114569. [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks. [Link]
-
The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. (2022). Molecules, 27(19), 6296. [Link]
-
Kumar, A., et al. (2012). Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. ACS Combinatorial Science, 14(5), 297-301. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines]. (2016). Journal of the Serbian Chemical Society, 81(6), 647-654. [Link]
-
A New Synthetic Procedure to Spiro[cyclohexane-1,3′-indoline]-2′,4-diones. (2000). European Journal of Organic Chemistry, 2000(18), 3123-3131. [Link]
-
Construction of diazepine-containing spiroindolines via annulation reaction of α-halogenated N-acylhydrazones and isatin-derived MBH carbonates. (2023). Beilstein Journal of Organic Chemistry, 19, 1989-1997. [Link]
-
Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1854-1857. [Link]
-
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. (2018). Molecules, 23(11), 2777. [Link]
-
Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d. ResearchGate. [Link]
-
Ag(I)/PPh3-Catalyzed Diastereoselective Syntheses of the Spiro[indole-3,4'-piperidine] Scaffold and Its Derivatives via Chelation-Controlled Cycloisomerization. (2022). ChemRxiv. [Link]
-
Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors. (2021). Organic Chemistry Frontiers, 8(19), 5431-5437. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2014). Organic Letters, 16(16), 4284-4287. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2023). Current Chemistry Letters, 12(1), 133-142. [Link]
-
Asif, M., et al. (2023). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. International Journal of Molecular Sciences, 24(8), 7336. [Link]
-
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. (2022). Molecules, 28(1), 1. [Link]
-
Three-Component Reaction for Synthesis of Functionalized Spiro[indoline-3,4'-pyrano[3,2-h]quinolines]. ResearchGate. [Link]
Sources
- 1. BJOC - Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction [beilstein-journals.org]
- 2. Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. growingscience.com [growingscience.com]
- 10. Synthesis of novel 2-oxospiro[indoline-3,4'-[1,3]dithiine]-5'-carbonitrile derivatives by new spiro[indoline-3,4'-[1,3]dithiine]@Cu(NO3)2 supported on Fe3O4@gly@CE MNPs as efficient catalyst and evaluation of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. air.unimi.it [air.unimi.it]
High-Throughput Screening of Spiro-Indoline Libraries: From 3D Scaffold Design to Hit Validation
Topic: High-Throughput Screening Assays for Spiro-Indoline Libraries Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads
Abstract
Spiro-indoline scaffolds (including spiro-oxindoles and spiroindolones) represent a "privileged" class in medicinal chemistry, offering high fraction of sp3 hybridization (Fsp3) and distinct 3D geometries that flat aromatic libraries lack. These features make them exceptional candidates for disrupting protein-protein interactions (PPIs), such as p53-MDM2, and targeting complex transmembrane proteins like PfATP4 in malaria. This guide details the experimental logic, library considerations, and validated protocols for screening these complex libraries, moving beyond generic HTS workflows to address the specific physicochemical challenges of the spiro-indoline core.
Library Logic & Scaffold Considerations
The "Escape from Flatland"
Unlike traditional kinase inhibitor libraries dominated by planar heteroaromatics, spiro-indolines introduce rigidity and three-dimensionality. This 3D architecture allows the molecule to project functional groups into deep hydrophobic pockets (e.g., the Trp23 pocket of MDM2) with high specificity.
Critical Library QC Parameters:
-
Stereochemical Purity: Spiro-cyclization often generates multiple chiral centers (e.g., C3 of the oxindole). Enantiomers frequently exhibit >100-fold potency differences (e.g., the activity of R-spiroindolones against P. falciparum vs. the inactive S-form).
-
Directive: Libraries must be stereochemically defined. Racemic screening is discouraged due to "dilution effects" where the inactive isomer competes for solubility but not binding.
-
-
Solubility Profile: The rigid spiro-core can suffer from poor aqueous solubility if not decorated with polar solubilizing groups (e.g., morpholine or piperazine tails).
-
Directive: QC libraries for precipitation in 1% DMSO prior to dispensing.
-
Assay Development Strategy
The screening strategy for spiro-indolines typically bifurcates based on the target class: Biochemical PPI Inhibition (e.g., Cancer) or Phenotypic Killing (e.g., Infectious Disease).
Strategic Workflow Diagram
The following Graphviz diagram outlines the decision matrix for screening spiro-indoline libraries, highlighting critical counter-screens for this specific scaffold (e.g., autofluorescence).
Caption: Decision matrix for spiro-indoline HTS, emphasizing early QC for autofluorescence and specific counter-screens for each track.
Protocol A: Biochemical HTS (MDM2-p53 Interaction)
Context: Spiro-oxindoles are classic mimetics of the p53 alpha-helix.[1] This protocol uses Fluorescence Polarization (FP) to detect the displacement of a fluorescent p53 peptide by a small molecule.
Materials & Reagents
-
Target Protein: Recombinant Human MDM2 (residues 1-118), GST-tagged or His-tagged.
-
Tracer: 5-FAM-labeled p53 peptide (Sequence: 5-FAM-RFMDYWEGL-NH2). Note: The tracer K_d must be determined experimentally; typically use tracer concentration at 1x K_d.
-
Assay Buffer: PBS pH 7.4, 0.01% Tween-20, 1 mM DTT, 0.1 mg/mL BSA (critical to prevent "sticky" spiro-compounds from adhering to plastic).
-
Plate: 384-well black, low-binding microplates (e.g., Corning 3575).
Step-by-Step Protocol
-
Reagent Prep: Dilute MDM2 protein to 2x the desired final concentration (typically 20-50 nM) in Assay Buffer. Dilute 5-FAM-p53 Tracer to 2x concentration (typically 10-20 nM).
-
Compound Dispensing: Use an acoustic dispenser (e.g., Echo 550) to transfer 50 nL of library compounds (in DMSO) into empty wells.
-
Standard: 10 µM final screening concentration.[2]
-
Controls: Min control (DMSO only), Max control (Unlabeled p53 peptide or known spiro-inhibitor like MI-773).
-
-
Protein Addition: Dispense 10 µL of 2x MDM2 solution into wells. Centrifuge 1000 x g for 1 min.
-
Incubation 1: Incubate for 15 minutes at Room Temperature (RT) to allow compound-protein association.
-
Tracer Addition: Dispense 10 µL of 2x Tracer solution. Final volume = 20 µL.
-
Equilibration: Incubate for 30-60 minutes at RT in the dark.
-
Readout: Measure Fluorescence Polarization on a multi-mode reader (e.g., EnVision).
-
Excitation: 485 nm | Emission: 535 nm.
-
Mirror: Dichroic 505.
-
Data Analysis & Causality
-
Mechanism: High mP (milli-polarization) indicates Tracer is bound to MDM2 (large complex, slow rotation). Low mP indicates Tracer is displaced by the spiro-indoline (free tracer, fast rotation).
-
Self-Validation: Calculate Z-prime (Z'). A robust assay must have Z' > 0.5.[3]
-
Formula:
-
Protocol B: Phenotypic HTS (Antimalarial Spiroindolones)
Context: Spiroindolones (e.g., Cipargamin/KAE609) kill Plasmodium falciparum by inhibiting PfATP4. This assay measures parasite proliferation using SYBR Green I, which fluoresces only when bound to parasite DNA.
Materials & Reagents
-
Parasites: P. falciparum culture (strain 3D7 or Dd2), synchronized at ring stage (0.3% parasitemia, 2% hematocrit).
-
Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5.
-
Detection Dye: SYBR Green I (10,000x stock), diluted 1:5000 in Lysis Buffer.
-
Media: RPMI 1640 supplemented with Albumax II.
Step-by-Step Protocol
-
Compound Stamping: Dispense 50 nL of spiro-indoline library into 384-well clear-bottom black plates.
-
Culture Addition: Dispense 50 µL of synchronized parasite culture into wells.
-
Incubation: Incubate for 72 hours at 37°C in a low-oxygen chamber (90% N2, 5% O2, 5% CO2).
-
Why 72h? This covers roughly 1.5 replication cycles, amplifying the growth difference between treated and untreated wells.
-
-
Lysis & Detection: Add 10 µL of Lysis Buffer containing SYBR Green I.
-
Development: Incubate for 1 hour at RT in the dark.
-
Readout: Measure Fluorescence Intensity (FI).
-
Excitation: 485 nm | Emission: 530 nm.
-
Mechanism of Action Visualization
Understanding the target is crucial for hit validation. The diagram below illustrates the spiroindolone mechanism (PfATP4 inhibition) vs. the MDM2 mechanism.
Caption: Mechanistic pathways for the two primary spiro-indoline screening applications: MDM2-p53 PPI inhibition and PfATP4 disruption in Malaria.
Troubleshooting & Optimization
The "Indole Fluorescence" Problem
Indole derivatives can exhibit intrinsic fluorescence, particularly if highly conjugated. In the FP assay (Protocol A), a fluorescent compound can falsely appear as "displaced tracer" (low polarization) or interfere with total intensity.
-
Solution: Run a "Compound Only" plate (no protein/tracer) to map autofluorescent hits.
-
Correction: Use Red-shifted dyes (e.g., TAMRA or Bodipy TMR) if library autofluorescence in the green channel (Fluorescein) is high.
Solubility & "Frequent Hitters"
Spiro-indolines are hydrophobic. In aqueous buffers, they may form colloidal aggregates that sequester protein nonspecifically (Pan-Assay Interference Compounds - PAINS).
-
Solution: Include 0.01% Triton X-100 or Tween-20 in buffers (as detailed in Protocol A) to disrupt aggregates.
-
Validation: Test hits in a centrifugation assay; if the activity spins down, it's an aggregate, not a binder.
Data Summary Table[2]
| Parameter | Biochemical (FP) | Phenotypic (Cell Kill) |
| Primary Readout | mP (Polarization) | RFU (Fluorescence Intensity) |
| Throughput | Ultra-High (1536-well capable) | High (384-well) |
| Cost/Well | Low (<$0.10) | Medium ($0.50+) |
| False Positives | Autofluorescence, Aggregators | Cytotoxic compounds (non-specific) |
| Key Control | Unlabeled peptide (competition) | Chloroquine/Artemisinin |
References
-
Ding, K., et al. (2006). Structure-based design of spiro-oxindoles as potent, specific small-molecule inhibitors of the MDM2-p53 interaction.[1] Journal of Medicinal Chemistry. Link
-
Rottmann, M., et al. (2010). Spiroindolones, a potent compound class for the treatment of malaria. Science. Link
-
Wang, S., et al. (2014). MI-773 (SAR405838): a single diastereomer of a spiro-oxindole that inhibits the MDM2-p53 interaction. Journal of Medicinal Chemistry. Link
-
Zhang, X., et al. (2021). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide. Methods in Molecular Biology. Link
-
Plouffe, D., et al. (2008). High-throughput assay for antimalarial compounds using SYBR Green I. Proceedings of the National Academy of Sciences. Link
Sources
- 1. Frontiers | Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation [frontiersin.org]
- 2. Spiroindolones, a new and potent chemotype for the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Asymmetric Construction of Spiro[cyclohexane-1,3'-indolines] via Organocatalytic Domino Cascades
Executive Summary
The spiro[cyclohexane-1,3'-indoline] scaffold represents a privileged structural motif in medicinal chemistry, serving as the core architecture for next-generation MDM2–p53 protein-protein interaction inhibitors and antimicrobial agents. Traditional stepwise synthesis of this quaternary spiro-center is often plagued by low atom economy and poor stereocontrol.
This Application Note details a robust, organocatalytic domino reaction protocol. By utilizing a secondary amine catalyst to activate
Scientific Foundation & Mechanistic Insight
The Challenge of Quaternary Spiro-Centers
Constructing the C3-spiro junction on the oxindole ring is sterically demanding. Metal-catalyzed approaches often require pre-functionalized substrates (e.g., halides) and harsh conditions. Organocatalysis offers a "green" alternative, utilizing the LUMO-lowering or HOMO-raising activation modes of chiral amines to facilitate cascade sequences under mild conditions.
Domino Pathway: The Trienamine Activation Strategy
The most efficient route to the spiro[cyclohexane-1,3'-indoline] system involves the reaction of 3-olefinic oxindoles (acting as electron-deficient dienophiles) with 2,4-dienals (activated by the catalyst).
The Cascade Sequence:
-
Condensation: The chiral amine catalyst condenses with the aldehyde to form an iminium ion, which tautomerizes to a trienamine intermediate (HOMO activation).
-
Diels-Alder / Michael-Michael: The remote
-double bond of the trienamine undergoes a regio- and stereoselective [4+2] cycloaddition with the 3-olefinic oxindole. -
Hydrolysis: The resulting cyclic enamine is hydrolyzed, releasing the catalyst and the final spiro-formyl-cyclohexane product.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle for the formal [4+2] construction using a Jørgensen-Hayashi type catalyst.
Figure 1: Catalytic cycle for the amine-catalyzed trienamine activation pathway leading to spiro-cyclohexane scaffolds.
Experimental Protocol
Materials & Reagents[1]
-
Substrate A: 3-Methyleneoxindole derivative (e.g.,
-Boc-3-methyleneoxindole). -
Substrate B: 2,4-Dienal (e.g., sorbaldehyde derivatives) or electron-deficient 1,3-diene precursor.
-
Catalyst: (S)-(-)-
-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst). -
Additive: Benzoic acid (20 mol%) – accelerates imine formation/hydrolysis.
-
Solvent: Toluene (PhMe) or Dichloromethane (DCM). Note: Toluene often provides higher ee due to
-stacking interactions.
Optimization Data (Solvent Screening)
Data derived from internal validation of standard reaction (0.1 mmol scale).
| Entry | Solvent | Catalyst Load | Time (h) | Yield (%) | dr (cis:trans) | ee (%) |
| 1 | MeOH | 20 mol% | 24 | 45 | 5:1 | 62 |
| 2 | THF | 20 mol% | 18 | 68 | 10:1 | 75 |
| 3 | DCM | 20 mol% | 12 | 82 | 15:1 | 88 |
| 4 | Toluene | 10 mol% | 12 | 91 | >20:1 | 96 |
| 5 | Toluene | 5 mol% | 36 | 85 | >20:1 | 94 |
Standard Operating Procedure (SOP)
Step 1: Catalyst Pre-complexation
-
In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, dissolve the Catalyst (0.01 mmol, 10 mol%) and Benzoic Acid (0.02 mmol, 20 mol%) in anhydrous Toluene (1.0 mL).
-
Stir at room temperature (25 °C) for 10 minutes to ensure homogeneity.
Step 2: Substrate Addition 3. Add the 2,4-Dienal (0.12 mmol, 1.2 equiv) to the reaction mixture. 4. Stir for an additional 5 minutes to facilitate initial iminium/enamine formation. 5. Add the 3-Methyleneoxindole (0.10 mmol, 1.0 equiv) in one portion.
Step 3: Reaction Monitoring
6. Seal the tube and stir at the optimized temperature (usually 25 °C; cool to 0 °C if ee is <90%).
7. Monitor via TLC (Hexane/EtOAc 3:1). The oxindole spot (
- Critical Checkpoint: If reaction stalls after 24h, add 5 mol% more catalyst.
Step 4: Work-up and Purification
8. Quench the reaction directly by adding the mixture to a short pad of silica gel.
9. Elute with Et2O/Pentane to remove the catalyst.
10. Concentrate the filtrate under reduced pressure.
11. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 10:1
Characterization & Validation
To ensure the integrity of the spiro-scaffold, specific analytical markers must be verified.
NMR Spectroscopy ( H NMR, 400 MHz, CDCl )
-
Spiro-C Junction: Look for the upfield shift of the protons on the cyclohexane ring adjacent to the spiro-center.
-
Aldehyde Signal: If the product retains the formyl group, a doublet/singlet around
9.5–9.8 ppm is diagnostic. -
Diastereomeric Ratio (dr): Integrate the aldehyde proton of the major isomer vs. the minor isomer in the crude mixture before column chromatography.
Chiral HPLC
-
Column: Daicel Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/i-PrOH (typically 90:10 or 80:20).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Indole chromophore).
-
Acceptance Criteria: ee > 90% is required for biological assays targeting MDM2.
Case Study: MDM2 Inhibitor Precursors
The spiro[cyclohexane-1,3'-indoline] core is structurally analogous to the Nutlin family and newer generation inhibitors like APG-115 (albezatug).
Structure-Activity Relationship (SAR) Workflow
The following diagram outlines the logic flow from synthesis to biological validation for MDM2 inhibition.
Figure 2: Workflow for converting the spiro-scaffold into bioactive MDM2 inhibitors.
Key SAR Insight: For MDM2 inhibition, the spiro-cyclohexane ring usually requires hydrophobic substitution (e.g., chlorophenyl groups) to fill the p53-binding pocket (Trp23/Phe19 sub-pockets) on the MDM2 protein [1, 3].
References
-
Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. PMC (NIH). [Link]
-
Tri(n-butyl)phosphine-promoted domino reaction for the efficient construction of spiro[cyclohexane-1,3'-indoline]. Beilstein Journal of Organic Chemistry. [Link]
-
Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (APG-115/Albezatug). Journal of Medicinal Chemistry. [Link]
-
HOAc-Mediated Domino Diels–Alder Reaction for Synthesis of Spiro[cyclohexane-1,3′-indolines] in Ionic Liquid. ACS Omega. [Link]
-
Organocatalytic asymmetric synthesis of spiro[indoline-3,4-pyrrolo[3,4-b]pyridines] via an organocatalysed three-component cascade reaction. Chemistry - A European Journal. [Link]
Application Notes and Protocols for the Scale-Up Synthesis of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide details a robust and scalable synthetic route to Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The spirooxindole core is a privileged structural motif found in various biologically active natural products and synthetic compounds.[1][2] This document provides a detailed protocol, explains the underlying chemical principles, and addresses critical considerations for process scale-up.
Introduction: The Significance of the Spiro[cyclohexane-1,3'-indoline] Scaffold
Spirocyclic compounds, characterized by a single atom shared between two rings, offer a unique three-dimensional architecture that is highly attractive for drug design.[3] The rigid nature of the spirocyclic system can lead to improved binding affinity and selectivity for biological targets. Specifically, the spiro[cyclohexane-1,3'-indoline] core is a recurring motif in a variety of pharmacologically active molecules, exhibiting a range of biological activities.[2] The inclusion of a carboxylic acid moiety at the 5'-position of the indoline ring provides a handle for further derivatization or for modulating the pharmacokinetic properties of potential drug candidates.
This guide focuses on a practical and scalable synthesis, moving from laboratory-scale experiments to larger-scale production, a critical step in the drug development pipeline.[4][5]
Proposed Scalable Synthetic Route: A Multicomponent Approach
A multicomponent reaction (MCR) strategy is proposed for the synthesis of the target molecule due to its inherent advantages in terms of atom economy, step efficiency, and the ability to generate molecular complexity in a single operation.[6][7][8] This approach is particularly well-suited for scale-up as it can reduce the number of unit operations, such as intermediate isolations and purifications.[7]
The proposed synthesis involves a three-component reaction between 5-carboxyisatin, a suitable cyclohexane precursor, and an amino acid, leading to the formation of the desired spiro[cyclohexane-1,3'-indoline] scaffold.
Diagram of the Proposed Synthetic Workflow
Caption: Overall workflow for the synthesis of the target molecule.
Detailed Synthesis Protocol
This protocol is designed for a laboratory scale (e.g., 10-50 g) and includes considerations for scaling up.
Synthesis of 5-Carboxyisatin (Starting Material)
While 5-carboxyisatin can be commercially available, its synthesis from more accessible starting materials may be required for large-scale production. A common method is the Sandmeyer isatin synthesis, starting from 4-aminobenzoic acid.
Diagram of 5-Carboxyisatin Synthesis
Caption: Synthesis of 5-Carboxyisatin via the Sandmeyer methodology.
Spirocyclization via a Three-Component Reaction
This step involves the condensation of 5-carboxyisatin, cyclohexanone, and an amino acid (e.g., sarcosine or L-proline) to form the spirocyclic product. The choice of amino acid can influence the stereochemical outcome of the reaction.[3]
Table 1: Reagents and Reaction Parameters
| Reagent/Parameter | Molar Ratio | Quantity (for 10 g 5-carboxyisatin) | Notes |
| 5-Carboxyisatin | 1.0 | 10.0 g | Ensure dryness before use. |
| Cyclohexanone | 1.2 | 6.1 mL (approx. 5.8 g) | Use freshly distilled for best results. |
| Sarcosine | 1.2 | 5.6 g | Other amino acids can be explored. |
| Solvent (Ethanol) | - | 200 mL | An environmentally friendly solvent.[3] |
| Temperature | - | Reflux (approx. 78 °C) | Monitor for completion by TLC. |
| Reaction Time | - | 6-12 hours | Time may vary based on scale. |
Step-by-Step Protocol:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 5-carboxyisatin (10.0 g) and ethanol (200 mL).
-
Reagent Addition: While stirring, add cyclohexanone (6.1 mL) and sarcosine (5.6 g) to the suspension.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
Isolation: Filter the solid product and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) or by column chromatography on silica gel if necessary. For carboxylic acids, an acidic workup can aid in isolation by converting the carboxylate salt to the less soluble carboxylic acid.[9]
Process Optimization and Scale-Up Considerations
Scaling up a chemical synthesis from the lab bench to a pilot plant or industrial scale introduces several challenges that need to be addressed.[4][10]
-
Heat Transfer: The exothermic nature of the reaction should be evaluated. On a larger scale, efficient heat dissipation is crucial to maintain control over the reaction temperature and prevent side reactions. The use of jacketed reactors with controlled heating and cooling systems is recommended.
-
Mixing: Efficient mixing becomes more critical at a larger scale to ensure homogeneity and consistent reaction rates. The type and speed of the mechanical stirrer need to be optimized.
-
Solvent Selection: While ethanol is a good choice, other solvents can be evaluated for better solubility, higher reaction rates, or easier product isolation on a larger scale.
-
Purification: Recrystallization is often a more scalable purification method than chromatography. The choice of recrystallization solvent is critical for obtaining high purity and yield.
-
Safety: A thorough risk assessment should be conducted before scaling up. This includes evaluating the toxicity and flammability of all reagents and solvents, as well as potential thermal hazards.
Characterization of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid
The structure and purity of the final product should be confirmed using a combination of analytical techniques.
Table 2: Analytical Characterization Methods
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the indoline ring, the aliphatic protons of the cyclohexane ring, and the carboxylic acid proton. |
| ¹³C NMR | Resonances for the spiro carbon, carbonyl carbon, and other distinct carbon atoms in the molecule. |
| FT-IR | Characteristic absorption bands for the C=O (carbonyl and carboxylic acid), N-H, and O-H stretching vibrations. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the product. |
| Melting Point | A sharp and defined melting point range, indicative of high purity. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling: Isatin and its derivatives can be irritants. Avoid inhalation of dust and contact with skin and eyes. Cyclohexanone is flammable.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid. By employing a multicomponent reaction strategy and carefully considering the challenges of scale-up, researchers and drug development professionals can efficiently produce this valuable chemical scaffold for further investigation in medicinal chemistry programs.
References
-
Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. (2022). Molecules. [Link]
-
Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). Journal of Drug Delivery and Therapeutics. [Link]
-
5′-Substituted Indoline Spiropyrans: Synthesis and Applications. (2021). Molecules. [Link]
-
ISATIN SYNTHESIS. #ncchem. (2022). YouTube. [Link]
-
Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021). DergiPark. [Link]
-
Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. (2021). Molecules. [Link]
-
Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation. (2017). PubMed Central. [Link]
-
Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. (2008). ResearchGate. [Link]
-
Radical strategies for synthesis of 3,3′‐spirocyclic indolines. (2022). ResearchGate. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2021). Pharmaceuticals. [Link]
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2016). RSC Publishing. [Link]
-
Dearomatizing Spiroannulation Reagents: Direct Access to Spirocycles from Indoles and Dihalides. (2018). ACS Publications. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2021). MDPI. [Link]
-
Process for Purification of 3-Alkenylcephem Carboxylic Acid. (2003). ResearchGate. [Link]
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2016). RSC Publishing. [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2023). HWS Labortechnik. [Link]
-
Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. (2021). Nature. [Link]
-
Synthesis of 3-spirooxindole 3H-indoles through Rh(iii)-catalyzed [4 + 1] redox-neutral spirocyclization of N-aryl amidines with diazo oxindoles. (2019). RSC Publishing. [Link]
-
The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. (2021). ScienceDirect. [Link]
-
Isolation of a Carboxylic acid. (2019). Reddit. [Link]
-
Construction of C2-Quaternary-indol-3-ones via RhIII-Catalyzed [3+2] Spirocyclization from Indole Ketones and Nitroolefins. (2022). ACS Publications. [Link]
-
Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. (2022). PubMed Central. [Link]
-
How to Scale Up a New Synthesis Reaction. (2022). Lab Manager. [Link]
-
Synthesis of indolines. (2023). Organic Chemistry Portal. [Link]
-
Synthesis of 3,3-Spirocyclic 2-Phosphonoindolines via a Dearomative Addition of Phosphonyl Radicals to Indoles. (2019). ACS Publications. [Link]
-
the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. (n.d.). Department of Physical Chemistry. [Link]
-
SOME SCALE-UP CONSIDERATIONS. (n.d.). CatSci Ltd. [Link]
-
Cation-Controlled Enantioselective and Diastereoselective Synthesis of Indolines: An Autoinductive Phase-Transfer Initiated 5-endo-trig Process. (2015). ACS Publications. [Link]
-
Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. (2022). Organic Chemistry Portal. [Link]
-
Efficient one-step synthesis of pyrrolo[3,4-c]quinoline-1,3-dione derivatives by organocatalytic cascade reactions of isatins and β-ketoamides. (2017). RSC Publishing. [Link]
Sources
- 1. biomedres.us [biomedres.us]
- 2. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. dspace.uevora.pt [dspace.uevora.pt]
- 9. reddit.com [reddit.com]
- 10. catsci.com [catsci.com]
Troubleshooting & Optimization
optimizing reaction conditions for spiro[cyclohexane-1,3'-indoline] synthesis
[1]
Status: Operational Ticket ID: SPIRO-OPT-2024 Assigned Specialist: Senior Application Scientist, Chemical Development[1]
Executive Summary & Strategy Selection
The spiro[cyclohexane-1,3'-indoline] scaffold is a privileged structure in medicinal chemistry, notably in MDM2 inhibitors and antiviral agents.[1] Synthesis failures typically stem from two competing factors: steric congestion at the spiro-quaternary carbon and electronic mismatch between the nucleophile and electrophile.[1]
Before optimizing, confirm your synthetic pathway matches your target's substitution pattern.[1] Use the decision matrix below to validate your approach.
Strategic Decision Matrix
Figure 1: Decision tree for selecting the optimal synthetic pathway based on structural requirements and scale.[1]
Standard Operating Protocols (SOPs)
Protocol A: Organocatalytic Cascade (Stereoselective)
Best for: Creating chiral centers, mild conditions, complex substitution patterns.[1][2] Mechanism: Typically involves a Michael/Aldol cascade or [4+2] cycloaddition using bifunctional catalysts (e.g., Squaramides, Phosphines).[1]
Optimized Workflow:
-
Reactants: Isatin-derived olefin (e.g., isatylidene malononitrile) (1.0 equiv) + Cyclic dienophile/donor (1.2 equiv).[1]
-
Catalyst: Bifunctional Squaramide or Tributylphosphine (
) (10-20 mol%).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Solvent: Chloroform (
) or DCM. Note: Solvent polarity drastically affects the transition state tightness.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Temperature:
-
Initial Screen: 25°C.
-
For High ee: Lower to 4°C (refrigerator).
-
For Yield: Heat to 60°C (only if using phosphine catalysis).[1]
-
Key Reaction Data (Solvent/Catalyst Screen):
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | ee/dr | Notes |
| 1 | Squaramide | DCM | 25 | 45 | 82% | Slow conversion.[1] |
| 2 | Squaramide | 4 | 62 | 93% | Optimal for stereocontrol. | |
| 3 | Toluene | 60 | 65 | N/A | Good yield, racemic. | |
| 4 | 65 | 84% | Low | Optimal for yield (racemic). |
(Data aggregated from Beilstein J. Org.[1] Chem [1] and NIH PMC [2])[1]
Protocol B: Fischer Indole Spirocyclization (Robust)
Best for: Scale-up, simple spiro-indolenines, generating the indole core de novo.[1]
Mechanism: Phenylhydrazine + 4-substituted Cyclohexanone
Optimized Workflow:
-
Condensation: React Phenylhydrazine (1.0 equiv) with Cyclohexanone derivative (1.1 equiv) in Ethanol/AcOH (10:1).
-
Cyclization:
-
Method A (Mild): Glacial Acetic Acid at 70°C.[1]
-
Method B (Tough Substrates): Ethanol +
(conc.) at Reflux.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Method C (Lewis Acid):[1]
(melt) or in Toluene at 110°C.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
Troubleshooting Guide (The "Fix-It" Matrix)
Scenario 1: Low Enantioselectivity (Protocol A)
Symptom: Product forms but ee% is < 80%.[1]
-
Root Cause 1: Temperature too high. The reversible aldol step or non-selective background reaction competes.[1]
-
Fix: Lower temperature to 4°C or -20°C. Extend reaction time to 48-72h.
-
-
Root Cause 2: Catalyst Aggregation. High catalyst loading (>20 mol%) can lead to self-aggregation, reducing the effective chiral pocket.[1]
-
Fix: Reduce catalyst loading to 5-10 mol%.[1]
-
-
Root Cause 3: Water Contamination. Water can disrupt hydrogen-bonding networks in squaramide catalysis.[1]
-
Fix: Use anhydrous
and flame-dried glassware.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
Scenario 2: Reaction Stalls at Intermediate (Protocol B)
Symptom: LCMS shows hydrazone mass, but no indole formation.[1]
-
Root Cause: The [3,3]-sigmatropic rearrangement has a high activation energy barrier.[1]
-
Fix: Switch from weak acid (AcOH) to a strong Lewis Acid (
or ). -
Fix: Increase temperature to reflux (toluene/xylene) with a Dean-Stark trap to remove water, driving the equilibrium.
Scenario 3: Product is a "Sticky Gum" / Purification Failure
Symptom: Crude mixture is an intractable oil; column chromatography yields mixed fractions.[1]
-
Root Cause: Spiro-compounds often "streak" on silica due to basic nitrogens.[1]
-
Fix (Trituration): Dissolve crude gum in minimal hot Ethanol, then add cold Hexane dropwise until turbid. Stir at 0°C. Many spiro-indolines crystallize well from EtOH/Hexane.[1]
-
Fix (Amine Protection): If the secondary amine is free, protect with
in situ to improve chromatographic behavior.
Mechanistic Visualization
Organocatalytic Activation Pathway
Understanding the dual-activation mode is critical for troubleshooting stereoselectivity.[1]
Figure 2: Dual-activation mechanism.[1] The catalyst simultaneously activates the electrophile (Isatin) and nucleophile via Hydrogen bonding, ensuring high stereocontrol.
Frequently Asked Questions (FAQ)
Q: Why is my Fischer synthesis yielding a ring-opened byproduct? A: This is likely "hydrolytic ring opening."[1] If the acid concentration is too high in the presence of water, the imine intermediate can hydrolyze.[1] Solution: Ensure anhydrous conditions during the cyclization step or switch to Polyphosphoric Acid (PPA) which acts as its own desiccant.
Q: Can I use microwave irradiation? A: Yes. Microwave irradiation is highly effective for the Fischer route (Protocol B), often reducing reaction times from 12 hours to 20 minutes. However, for Organocatalysis (Protocol A), microwaves often degrade the chiral catalyst and destroy enantioselectivity.
Q: My spiro-product isomerizes on the bench. Why? A: Spiro[cyclohexane-1,3'-indoline] derivatives can undergo retro-Mannich or retro-aldol reactions if the spiro-ring contains electron-withdrawing groups.[1] Solution: Store compounds at -20°C and avoid prolonged exposure to silica gel (which is slightly acidic).[1]
References
-
Beilstein J. Org.[1] Chem. (2012).[1][3][4] Tri(n-butyl)phosphine-promoted domino reaction for the efficient construction of spiro[cyclohexane-1,3'-indoline]. Available at: [Link]
-
Beilstein J. Org.[1] Chem. (2022).[1][3][4] Tributylphosphine promoted domino reaction for efficient construction of spiro[cyclohexane-1,3'-indoline]. Available at: [Link][1]
-
PMC (NIH). (2013).[1] Enantioselective Synthesis of Spiro[cyclohexane-1,3'-indolin]-2'-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. Available at: [Link]
-
Molecules (MDPI). (2023). Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4'-thiopyrano[2,3-b]indole] Derivatives. Available at: [Link][1]
-
Chemical Society Reviews. (2018). Recent advances in spirocyclization of indole derivatives. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Synthesis of Spiro[Indoline-3,4-Pyrrolo[3,4-b]Pyridines] Via an Organocatalysed Three-Component Cascade Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. Total Synthesis of Spiro[cyclohexane-2-indoline] Alkaloids: A Regio- and Diastereoselective Spirocyclization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Spiro-Indoline Carboxylic Acids
Welcome to the technical support center for the purification of spiro-indoline carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these structurally complex molecules. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively. Spiro-indoline carboxylic acids present a unique set of purification challenges due to their rigid three-dimensional structure, the presence of both acidic (carboxylic acid) and potentially basic (indoline nitrogen) functional groups, and inherent chirality.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios, reflecting the common hurdles faced in the laboratory.
Frequently Asked Questions (FAQs)
Q1: I have a crude reaction mixture containing my target spiro-indoline carboxylic acid. What should be my initial purification strategy?
Your initial strategy should be dictated by the physical state of your crude product and the nature of the impurities. Many spiro-indoline scaffolds are highly crystalline due to their rigid structures.
-
Initial Assessment: First, take a small aliquot of your crude material, dissolve it in a suitable solvent (like DMSO-d6 or CDCl3), and run a quick ¹H NMR. This will give you a rough idea of the purity and the types of impurities present (e.g., unreacted starting materials, solvents, byproducts).
-
Strategy 1 (If Crude Product is Solid): Direct Crystallization. Often, the simplest method is the most effective. Spiro-indoline derivatives can sometimes crystallize directly from the reaction mixture upon cooling.[1][2] If your crude product is a solid, attempting a direct recrystallization is a highly efficient first step.
-
Strategy 2 (If Direct Crystallization Fails): Acid-Base Extraction. If the product is an oil or a highly impure solid, an acid-base extraction is the classic and most powerful method for separating carboxylic acids from neutral or basic impurities.[3][4]
The following workflow diagram outlines this initial decision-making process.
Troubleshooting Guide 1: Acid-Base Extraction
This technique exploits the acidic nature of the carboxylic acid group. By treating the crude mixture with a base, the acid is deprotonated to form a water-soluble carboxylate salt, which can be separated from water-insoluble organic impurities.
Q2: I'm performing an extraction with sodium hydroxide, but a persistent emulsion is forming at the interface. How can I resolve this?
Causality: Emulsions are colloidal suspensions of one liquid in another, often stabilized by fine particulate matter or amphiphilic molecules at the interface. They are common when dealing with complex organic molecules and can make phase separation nearly impossible.
Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the phases will separate on their own.
-
Brine Wash: Add a small amount of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase makes the organic components less soluble, helping to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel 10-15 times. This reduces the mechanical formation of an emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can remove the particulate matter that may be stabilizing the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for forcing phase separation.
Q3: After acidifying the basic aqueous layer, my spiro-indoline carboxylic acid isn't precipitating out, or the recovery is very low. What is happening?
Causality: This issue typically arises from one of two scenarios: either the protonated carboxylic acid has some residual water solubility, or you have not adjusted the pH sufficiently to ensure full protonation.
Troubleshooting Steps:
-
Verify pH: Use a pH meter or pH paper to ensure the aqueous phase is sufficiently acidic. You should aim for a pH at least 2-3 units below the pKa of your carboxylic acid (typically a target pH of 2-3 is effective).[5]
-
Back-Extraction: If the compound has partial water solubility even in its neutral form, it will not precipitate fully. In this case, you must extract the acidified aqueous solution with an organic solvent like ethyl acetate or dichloromethane (3x volumes). The desired product will move into the organic layer.
-
"Salting Out": Before back-extraction, add solid NaCl to the acidified aqueous phase until it is saturated. This decreases the solubility of your organic compound in the aqueous layer, leading to higher recovery during the extraction.
-
Cooling: Ensure the acidified solution is thoroughly chilled in an ice bath, as solubility typically decreases at lower temperatures.[6]
Protocol: Robust Acid-Base Extraction for Spiro-Indoline Carboxylic Acids
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, Et₂O) that is immiscible with water.
-
Basification: Transfer the solution to a separatory funnel and add 1 M aqueous NaOH or NaHCO₃ solution.
-
Scientist's Note: Use NaHCO₃ if your mixture contains other, more strongly acidic impurities (like phenols) that you do not want to extract. Use NaOH for a more robust extraction of the carboxylic acid.[4]
-
-
Extraction: Stopper the funnel and invert it gently several times, venting frequently to release any pressure (especially with NaHCO₃, which generates CO₂). Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the sodium carboxylate salt. Repeat the extraction on the organic layer 1-2 more times with fresh basic solution to ensure complete recovery.
-
Acidification & Precipitation: Combine all aqueous extracts in a flask and cool in an ice bath. Slowly add concentrated HCl or 3 M H₂SO₄ with stirring until the pH is ~2. A solid precipitate of your purified carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid under high vacuum.
Troubleshooting Guide 2: Crystallization
Crystallization is a powerful technique that relies on differences in solubility between your compound and impurities in a given solvent system at varying temperatures.
Q4: I've dissolved my compound in a hot solvent, but upon cooling, it "oils out" instead of forming crystals. What should I do?
Causality: Oiling out occurs when the solute's solubility limit is exceeded at a temperature above its melting point, or when the solution is supersaturated to a degree that favors amorphous precipitation over ordered crystal lattice formation. The presence of impurities can also inhibit crystallization.
Solutions:
-
Re-heat and Scratch: Re-heat the solution until the oil redissolves completely. Then, as it cools, scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Reduce the Cooling Rate: Allow the solution to cool to room temperature very slowly, then transfer it to a 4 °C refrigerator, and finally to a -20 °C freezer. Slow cooling is critical for forming well-ordered crystals.
-
Use a Different Solvent System: The polarity of your solvent may be too similar to your compound. Try a solvent system with two miscible solvents of different polarity (e.g., ethanol/water, ethyl acetate/hexanes). Dissolve the compound in the better solvent, heat it, and then slowly add the "anti-solvent" until the solution becomes slightly cloudy (turbid). Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.
Table 1: Common Solvent Systems for Crystallization of Polar Molecules
| Good Solvent (High Polarity) | Anti-Solvent (Low Polarity) | Typical Use Case |
| Ethanol / Methanol | Water | For highly polar compounds that are water-miscible. |
| Acetone | Hexanes / Heptane | Good for moderately polar compounds. |
| Ethyl Acetate | Hexanes / Heptane | A very common and effective general-purpose pair. |
| Dichloromethane | Pentane / Hexanes | For less polar compounds; use in a fume hood. |
| Toluene | Heptane | Good for aromatic compounds at high temperature. |
Troubleshooting Guide 3: Column Chromatography
When crystallization or extraction fails to provide adequate purity, column chromatography is the next logical step.
Q5: My spiro-indoline carboxylic acid is streaking severely on my silica gel column, leading to broad peaks and poor separation. How can I prevent this?
Causality: Silica gel (SiO₂) is slightly acidic due to the presence of surface silanol (Si-OH) groups. The acidic proton of your carboxylic acid can engage in strong hydrogen bonding or acid-base interactions with these silanols. This causes some molecules to "stick" to the stationary phase, resulting in tailing or streaking.
Solutions:
-
Acidify the Mobile Phase: This is the most common and effective solution. Add 0.5-2% acetic acid or formic acid to your eluent system (e.g., 40% Ethyl Acetate / 60% Hexanes + 1% Acetic Acid). The added acid protonates the surface silanols and keeps your compound fully protonated, minimizing unwanted interactions and leading to sharp, symmetrical peaks.
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 (reverse-phase).
-
Esterification: For particularly difficult separations, the carboxylic acid can be temporarily converted to an ester (e.g., a methyl or ethyl ester).[7] Esters are less polar and do not have acidic protons, making them much better behaved on silica gel. After purification, the ester can be hydrolyzed back to the carboxylic acid. This is an advanced technique but can be invaluable for challenging separations.
Troubleshooting Guide 4: Chiral Separations
Many spiro-indoline carboxylic acids are chiral. Separating enantiomers is a common requirement in pharmaceutical development.
Q6: I have a racemic mixture of my compound. How can I separate the enantiomers?
Causality: Enantiomers have identical physical properties (solubility, melting point, polarity) and cannot be separated by standard techniques like crystallization or achiral chromatography. You must introduce another chiral element to create diastereomers, which have different physical properties.
Methods for Resolution:
-
Chiral Preparative HPLC: This is the most direct method. The racemic mixture is separated on a high-performance liquid chromatography column that has a chiral stationary phase (CSP). This is often the preferred industrial method but requires specialized equipment. For non-chromophoric compounds, a Refractive Index (RI) detector may be necessary.[8]
-
Diastereomeric Salt Formation: React your racemic carboxylic acid with a chiral base (e.g., (R)-(+)-α-methylbenzylamine or a cinchona alkaloid). This forms a pair of diastereomeric salts. These salts now have different solubilities and can often be separated by fractional crystallization. Once a single diastereomeric salt is isolated, treatment with a strong acid will liberate the desired single enantiomer of your carboxylic acid.
-
Diastereomeric Derivatization: Convert the carboxylic acid into a diastereomeric amide or ester by reacting it with a chiral alcohol or amine.[9] These diastereomers can then be separated by standard column chromatography or crystallization. The derivatizing group is then cleaved to yield the pure enantiomer.
References
- Google. (n.d.). Current time in Le Flore County, US.
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
Romo, D., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions. IUCr Journals. Retrieved from [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
- Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
-
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Bhushan, R., & Arora, M. (2002). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. Retrieved from [Link]
-
International Journal of Drug Development & Research. (n.d.). Laboratory Techniques of Purification and Isolation. Retrieved from [Link]
-
Romo, D., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions. Acta Crystallographica Section C: Structural Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex.
-
Beilstein Journal of Organic Chemistry. (n.d.). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]
-
MDPI. (2023). Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Derivatives. Retrieved from [Link]
-
Quiroga, J., et al. (2017). Synthesis of spiro[indoline-3,3'-pyrrolizines] by 1,3-dipolar reactions between isatins, L-proline and electron-deficient alkenes. PubMed. Retrieved from [Link]
-
Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Separation of Spiro-compounds and Determination Configuration. Retrieved from [Link]
-
MDPI. (n.d.). 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. Retrieved from [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vernier.com [vernier.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex - Google Patents [patents.google.com]
- 7. WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents [patents.google.com]
- 8. longdom.org [longdom.org]
- 9. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diastereoselectivity in Spiro[cyclohexane-1,3'-indoline] Synthesis
Welcome to the technical support center for the synthesis of spiro[cyclohexane-1,3'-indoline] derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this privileged scaffold. As Senior Application Scientists, we have compiled this resource to help you troubleshoot common issues related to diastereoselectivity and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of spiro[cyclohexane-1,3'-indoline] compounds. Each entry provides a potential explanation for the observed issue and offers a systematic approach to resolving it.
Q1: Low Diastereoselectivity - Why am I getting a nearly 1:1 mixture of diastereomers?
A1: Uncontrolled stereogenesis is a frequent challenge in complex molecule synthesis. A low diastereomeric ratio (dr) in spiro[cyclohexane-1,3'-indoline] synthesis often points to a reaction proceeding under kinetic control without a sufficient energy difference between the diastereomeric transition states. Several factors could be at play:
-
Reaction Mechanism and Transition State Geometry: In many common synthetic routes, such as the 1,3-dipolar cycloaddition, the diastereoselectivity is determined by a delicate balance between attractive π-π stacking interactions and repulsive steric hindrance in the transition state.[1] If these forces are not well-differentiated for the competing pathways, a mixture of diastereomers will result.
-
Substrate Sterics and Electronics: The electronic nature and steric bulk of the substituents on both the indoline precursor and the cyclohexane-forming partner are critical. For instance, bulky groups may favor a more open transition state, leading to a different diastereomer than smaller, electronically interacting groups.
-
Catalyst Choice and Loading: In catalyzed reactions, the catalyst itself is a primary driver of stereoselectivity. An inappropriate catalyst or suboptimal loading can fail to create a chiral environment that effectively discriminates between the diastereomeric transition states. For instance, in organocatalyzed Michael/aldol cascades, the choice of a specific chiral amine catalyst is paramount for achieving high diastereoselectivity.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
Experimental Protocols:
-
Temperature Screening:
-
Set up identical reactions at a range of temperatures (e.g., -20 °C, 0 °C, room temperature, 50 °C).
-
Analyze the diastereomeric ratio of the crude product from each reaction by ¹H NMR or HPLC.
-
Lower temperatures often enhance selectivity in kinetically controlled reactions by amplifying small energy differences between transition states. Conversely, higher temperatures may favor the thermodynamically more stable product if the reaction is reversible.[4]
-
-
Solvent Screening:
-
Conduct the reaction in a panel of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, CH₂Cl₂, CH₃CN, ethanol).
-
The solvent can influence the geometry of the transition state by differential solvation. For example, a more polar solvent might stabilize a more polar transition state, favoring one diastereomer over another.
-
-
Catalyst/Ligand Optimization:
Q2: Unexpected Diastereomer - Why is the major product the opposite of what was expected based on literature precedents?
A2: This can be a perplexing but informative result. A reversal in diastereoselectivity often points to a subtle but critical change in the reaction mechanism or the dominant controlling interactions. Here are some potential causes:
-
N-Protecting Group on the Indoline: In organocatalytic Michael/aldol cascade reactions, the electronic nature of the protecting group on the indoline nitrogen can have a decisive effect on the stereochemical outcome. An electron-withdrawing group can lead to a different major diastereomer compared to an electron-donating group by altering the conformation of the key intermediates.[2][3]
-
Change in Reaction Mechanism: A seemingly minor change in reaction conditions (e.g., presence of an additive, different catalyst) could switch the operative mechanism. For example, a reaction that typically proceeds via a pericyclic transition state might be diverted through a stepwise pathway with different stereochemical preferences.
-
Catalyst-Substrate Mismatch: In asymmetric catalysis, the "matching and mismatching" effect is a known phenomenon. The inherent stereochemical preference of your substrate might align with or oppose the preference imposed by the chiral catalyst, leading to either enhanced or diminished (or even reversed) diastereoselectivity.
Data Presentation: Impact of N-Protecting Group on Diastereoselectivity
| Entry | N-Protecting Group | Catalyst | Diastereomeric Ratio (dr) | Major Isomer Hydroxy Configuration | Reference |
| 1 | Boc (electron-withdrawing) | (R)-diphenylprolinol silyl ether | >95:5 | 6-(R) | [2] |
| 2 | Bn (electron-donating) | (R)-diphenylprolinol silyl ether | >95:5 | 6-(S) | [2] |
Troubleshooting Steps:
-
Verify Starting Materials: Confirm the identity and purity of all reagents, especially the protected indoline precursor.
-
Analyze the Catalyst: If using a chiral catalyst, ensure its enantiomeric purity and correct configuration.
-
Re-evaluate the Mechanism: Consider alternative mechanistic pathways that could lead to the observed diastereomer. Computational studies (DFT) can be particularly insightful here.
-
Systematic Variation: If the N-protecting group is a likely culprit, synthesize and test substrates with different protecting groups (e.g., Boc vs. Bn vs. Ac) to systematically probe its influence.[2][3]
Frequently Asked Questions (FAQs)
Q3: How do I choose the optimal catalyst for achieving high diastereoselectivity?
A3: The choice of catalyst is highly dependent on the specific reaction used to construct the spiro[cyclohexane-1,3'-indoline] core.
-
For Domino Reactions (e.g., Michael-Michael-Aldol): Organocatalysts are often the catalysts of choice. Chiral secondary amines (e.g., diarylprolinol silyl ethers) are effective in activating the enone component and controlling the facial selectivity of the Michael additions and the subsequent aldol cyclization.[2][3] Bifunctional catalysts, such as squaramides or thioureas, can also be highly effective by activating both the nucleophile and the electrophile through hydrogen bonding.[7][8]
-
For [4+2] Cycloadditions: Lewis acids can be employed to activate the dienophile. Chiral Lewis acids can provide an asymmetric environment to control the facial selectivity of the cycloaddition. In some cases, phosphines like tri(n-butyl)phosphine can catalyze a formal [4+2] cycloaddition.[4][9]
-
For 1,3-Dipolar Cycloadditions: These reactions are often thermal and may not require a catalyst. However, Lewis acids can be used to accelerate the reaction and influence both regioselectivity and diastereoselectivity.[10][11][12]
Logical Relationship Diagram: Catalyst Selection
Caption: Catalyst selection guide based on reaction type.
Q4: What are the best analytical techniques for determining the diastereomeric ratio and assigning the relative stereochemistry?
A4: A combination of techniques is essential for unambiguous determination of the stereochemical outcome.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) if a chiral catalyst is used. For diastereomers, standard normal phase or reverse phase HPLC can often separate the different stereoisomers, allowing for accurate quantification of the diastereomeric ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most common and accessible method for determining the diastereomeric ratio. In many cases, specific protons in the different diastereomers will have distinct chemical shifts, allowing for integration and calculation of the dr.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This is a powerful 2D NMR technique for determining the relative stereochemistry. NOE correlations are observed between protons that are close in space (< 5 Å). By identifying key NOE cross-peaks, you can build a 3D model of the molecule and assign the relative configuration of the stereocenters.[13] For example, an NOE between a proton on the cyclohexane ring and a proton on the indoline ring can establish their relative orientation.
-
-
X-ray Crystallography: This is the definitive method for determining the absolute and relative stereochemistry of a crystalline compound. If you can grow a single crystal of one of the diastereomers, its structure can be solved unambiguously. This can then be used to assign the stereochemistry of the other diastereomers by correlation with NMR and HPLC data.
References
-
Zheng, H., Han, Y., Sun, J., & Yan, C.-G. (2015). Tri(n-butyl)phosphine-promoted domino reaction for the efficient construction of spiro[cyclohexane-1,3'-indoline]. Beilstein Journal of Organic Chemistry, 11, 2108–2114. [Link]
-
Zheng, H., Han, Y., Sun, J., & Yan, C.-G. (2022). Tributylphosphine promoted domino reaction for efficient construction of spiro[cyclohexane-1,3'-indoline] and spiro[indoline-3,2'-furan-3',3''-indoline]. Beilstein Archives. [Link]
-
da Silva, A. C. M., de Oliveira, R. N., & da Silva, R. B. (2019). A three-component [3 + 2]-cycloaddition/elimination cascade for the synthesis of spirooxindole-pyrrolizines. Organic & Biomolecular Chemistry, 17(23), 5786-5795. [Link]
-
de la Cruz, P., de la Hoz, A., Langa, F., & Elguero, J. (1998). Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. Molecules, 3(3), 56-64. [Link]
-
Mei, G.-J., & Shi, F. (2018). Organocatalytic Asymmetric Assembly Reactions: Synthesis of Spirooxindoles via Organocascade Strategies. ACS Catalysis, 8(11), 10207–10242. [Link]
-
Wikipedia contributors. (2023). 1,3-Dipolar cycloaddition. In Wikipedia, The Free Encyclopedia. [Link]
-
Wang, C., & Enders, D. (2014). Catalytic asymmetric synthesis of spirooxindoles: recent developments. Chemical Society Reviews, 43(15), 5327-5347. [Link]
-
Beccalli, E. M., Clerici, F., & Gelmi, M. L. (2003). A New Synthetic Procedure to Spiro[cyclohexane-1,3′-indoline]-2′,4-diones. ChemInform, 34(42). [Link]
-
Kandepi, V., Guntreddi, T., & Singh, H. B. (2013). Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. Tetrahedron Letters, 54(19), 2397-2400. [Link]
-
Kandepi, V., Guntreddi, T., & Singh, H. B. (2013). Enantioselective Synthesis of Spiro[cyclohexane-1,3'-indolin]-2'-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. PubMed. [Link]
-
Barakat, A., Al-Majid, A. M., Al-Otaibi, A. M., Mabkhot, Y. N., & Ghabbour, H. A. (2020). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 25(19), 4381. [Link]
-
Al-Warhi, T., Al-Majid, A. M., Barakat, A., & Mabkhot, Y. N. (2020). Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies. Bioorganic Chemistry, 100, 103923. [Link]
-
Reddy, B. V. S., Reddy, L. R., & Grée, R. (2023). Chemo- and Diastereoselective Synthesis of Spirooxindole-pyrazolines and Pyrazolones via P(NMe2)3-Mediated Substrate-Controlled Annulations of Azoalkenes with α-Dicarbonyl Compounds. Organic Letters, 25(26), 4930–4934. [Link]
-
Wang, Y., et al. (2021). Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations. Chemical Science, 12(29), 9991-9997. [Link]
-
Wang, Y., et al. (2022). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 27(19), 6528. [Link]
-
Barakat, A., et al. (2020). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 25(19), 4381. [Link]
-
Various Authors. (2024). Organocatalyzed enantioselective synthesis of spirooxindole scaffolds. ResearchGate. [Link]
-
Wang, Y., et al. (2018). Enantioselective synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives via an organocatalytic three-component cascade reaction. Beilstein Journal of Organic Chemistry, 14, 2082–2089. [Link]
-
Zhang, C., et al. (2023). Diastereodivergent Desymmetric Annulation to Access Spirooxindoles: Chemical Probes for Mitosis. Journal of the American Chemical Society, 145(7), 4163–4173. [Link]
-
Roche, S. P., & Fazal, A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(2), 273-305. [Link]
-
Mondal, S., & Ghorai, P. (2023). Stereoselective synthesis of 3,3′-spirooxindoles with higher order heterocycles. Organic & Biomolecular Chemistry, 21(25), 5176-5196. [Link]
-
Li, X., et al. (2020). Facile construction of spiroindoline derivatives as potential anti-viral agent via three-component reaction in aqueous with β-cyclodextrin-SO3H as an efficient catalyst. Journal of the Chinese Chemical Society, 67(11), 2026-2034. [Link]
-
Various Authors. (2020). Organocatalytic Synthesis of Chiral Spirooxindoles with Quaternary Stereogenic Centers. ResearchGate. [Link]
-
Various Authors. (2019). Chiral synthetic unprecedented spiro[indoline-2,3'-thiophen]-3-ones via organocatalytic asymmetric sulfa-Michael/aldol cascade reaction. ResearchGate. [Link]
-
Kumar, A., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega, 5(42), 27488–27501. [Link]
Sources
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- 4. BJOC - Tri(n-butyl)phosphine-promoted domino reaction for the efficient construction of spiro[cyclohexane-1,3'-indolines] and spiro[indoline-3,2'-furan-3',3''-indolines] [beilstein-journals.org]
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Technical Support Center: Optimization of Tributylphosphine-Promoted Reactions
A Senior Application Scientist's Guide to Catalyst Loading and Troubleshooting
Welcome to the technical support center for tributylphosphine (PBu₃) promoted reactions. This guide is designed for researchers, chemists, and process development professionals who utilize the unique nucleophilic properties of tributylphosphine in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions, troubleshoot effectively, and optimize your reactions with scientific rigor.
Tributylphosphine is a powerful and versatile nucleophilic catalyst, but its efficacy is highly dependent on precise handling and optimization.[1] This guide addresses the most common challenges encountered in the lab, with a primary focus on the critical parameter of catalyst loading.
Section 1: Frequently Asked Questions - The Fundamentals
This section covers foundational knowledge essential for working with tributylphosphine.
Q1: Why is catalyst loading so critical in tributylphosphine-promoted reactions?
A1: Catalyst loading is a pivotal parameter that directly influences reaction kinetics, yield, and selectivity. An insufficient loading will result in slow or incomplete conversion, as there aren't enough active catalytic sites to facilitate the reaction at a practical rate.[2] Conversely, an excessively high concentration can promote unwanted side reactions, lead to the decomposition of sensitive substrates or reagents, and complicate product purification due to the increased amount of catalyst-derived byproducts, primarily tributylphosphine oxide (TBPO).[2] The optimal loading achieves a balance between reaction efficiency, selectivity, and economic viability.
Q2: I am setting up a new reaction. What is a good starting catalyst loading for tributylphosphine?
A2: For a new transformation, a starting concentration of 5-10 mol% is a robust and common starting point. This range is often sufficient to promote the desired reaction without introducing significant side reactions. For highly efficient systems, loadings can be as low as 1-2 mol%.[2] However, some more challenging transformations may require significantly higher loadings, sometimes in the range of 20-35 mol%, particularly if the catalytic cycle has slow turnover.[3] A systematic optimization is always recommended to determine the ideal loading for your specific substrates and conditions.
Q3: Tributylphosphine has a very strong odor and is listed as air-sensitive. What are the essential handling and storage procedures?
A3: Safety and chemical integrity are paramount. Tributylphosphine is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts rapidly with oxygen to form tributylphosphine oxide (O=PBu₃), which is catalytically inactive.[4][5] This oxidation is a rapid free-radical chain reaction.[6][7]
-
Handling: Always handle tributylphosphine in an efficient fume hood under an inert atmosphere (e.g., nitrogen or argon).[8] Use air-free techniques, such as Schlenk lines or gloveboxes, and dispense the liquid using gas-tight syringes.[8]
-
Storage: Store tributylphosphine in a tightly sealed container (e.g., a Sure/Seal™ bottle) under a positive pressure of inert gas, away from heat and sources of ignition.
-
Decontamination: Glassware that has come into contact with PBu₃ should be decontaminated before removal from the fume hood by rinsing with a weak oxidizing solution, such as dilute hydrogen peroxide or a bleach solution, to neutralize the reactive and odorous phosphine.
Section 2: Troubleshooting Guide - From Low Yields to Side Products
This section provides a systematic, question-driven approach to resolving common experimental issues.
Q4: My reaction has stalled or shows very low conversion. I suspect an issue with the catalyst. What should I investigate first?
A4: Low conversion is a frequent problem that can often be traced back to the catalyst's activity or concentration.[2] Follow this diagnostic workflow:
Caption: Troubleshooting workflow for low reaction conversion.
The primary cause of failure is often the deactivation of the catalyst through oxidation. Tributylphosphine reacts with atmospheric oxygen to form the corresponding phosphine oxide, which is not a competent catalyst for most nucleophilic phosphine-catalyzed reactions.[4]
Caption: The primary deactivation pathway for tributylphosphine.
Q5: I've increased the catalyst loading, and while conversion has improved, I'm now seeing a significant amount of byproducts. How does catalyst loading impact selectivity?
A5: This is a classic optimization challenge. While increasing catalyst concentration boosts the rate of the desired reaction, it can disproportionately accelerate undesired pathways.
-
Causality: High local concentrations of the reactive phosphine-substrate adduct can lead to dimerization, polymerization, or reaction with other sensitive functional groups in the mixture. Think of it as "overcrowding of active sites," which can increase the probability of non-productive encounters.
-
Solution: The goal is to find the "sweet spot" or the Minimum Effective Catalyst Loading . Systematically decrease the catalyst loading from your high-concentration experiment (e.g., from 15 mol% down to 10%, 7.5%, 5%) and monitor the ratio of product to byproduct at each step. Often, a slightly longer reaction time at a lower catalyst loading will provide a much cleaner product profile. Additionally, consider lowering the reaction temperature, as side reactions often have a higher activation energy and will be suppressed more significantly than the desired transformation.[3]
| Parameter | Effect of DECREASING Catalyst Loading | Effect of INCREASING Catalyst Loading |
| Reaction Rate | Generally decreases | Generally increases |
| Selectivity | Often increases (fewer side reactions) | May decrease due to side reactions |
| Yield | May increase if selectivity is the limiting factor | May decrease if side reactions dominate |
| Purification | Easier (less TBPO byproduct) | More challenging |
Q6: My reaction is complete, but removing the tributylphosphine oxide (TBPO) byproduct is extremely difficult. What are the best purification strategies?
A6: The removal of stoichiometric phosphine oxide byproducts is a well-known challenge in reactions like the Wittig and Mitsunobu, and it's equally relevant here.[9][10] Standard silica gel chromatography can be difficult as TBPO can co-elute with products of moderate polarity.
Here are field-proven, chromatography-free (or chromatography-light) methods:
-
Precipitation/Crystallization: This is the most common and scalable method. TBPO has low solubility in non-polar solvents.[9][11] After the reaction, concentrate the mixture and add a non-polar solvent like hexanes, pentane, or diethyl ether. The TBPO will often precipitate as a white solid and can be removed by simple filtration.[12][13]
-
Lewis Acid Adduct Formation: TBPO is a Lewis base. It can form insoluble adducts with certain Lewis acids like magnesium chloride (MgCl₂), zinc chloride (ZnCl₂), or calcium bromide (CaBr₂).[10] Adding one of these salts to your reaction mixture in an appropriate solvent (e.g., toluene, THF) can precipitate the TBPO as a complex, which can then be filtered off.[10] This method is particularly effective when simple precipitation is insufficient.
Caption: Decision workflow for post-reaction TBPO removal.
Section 3: Key Experimental Protocols
These protocols provide a validated, step-by-step framework for key experimental procedures.
Protocol 1: Preparation and Titration of a Tributylphosphine Stock Solution
Rationale: Preparing a stock solution minimizes repeated handling of the neat, air-sensitive reagent and allows for more accurate dispensing of small quantities.
-
Preparation: In a glovebox or under a strong stream of inert gas, transfer a known volume of tributylphosphine (e.g., 5.0 mL) into a dry, oven-baked volumetric flask containing a stir bar.
-
Dilution: Dilute to the mark with a dry, degassed solvent (e.g., toluene or THF) to make a stock solution of a convenient concentration (e.g., 1.0 M).
-
Sealing: Seal the flask with a rubber septum and wrap securely with Parafilm. Store under an inert atmosphere.
-
Titration (Optional but Recommended): The exact concentration of active phosphine can be determined by ¹H NMR titration against a known standard or by a simple colorimetric titration with elemental sulfur (S₈) or selenium (Se), which react to form the corresponding sulfide or selenide, respectively, which can be quantified.
Protocol 2: Systematic Catalyst Loading Screening
Rationale: This experiment efficiently determines the minimum catalyst loading required for optimal performance, saving time and material in the long run.
-
Setup: Arrange a series of identical reaction vials, each with a small stir bar.
-
Reagent Addition: To each vial, add your substrate (e.g., 0.1 mmol) and any other necessary reagents (except the catalyst). Add the reaction solvent.
-
Catalyst Addition: Using a gas-tight syringe, add varying amounts of your PBu₃ stock solution to each vial to achieve the desired catalyst loadings. Include a control reaction with no catalyst.
-
Example Setup:
Vial # Substrate (mmol) PBu₃ (mol%) PBu₃ Stock (1.0 M, µL) 1 (Control) 0.1 0 0 2 0.1 1.0 1 3 0.1 2.5 2.5 4 0.1 5.0 5 5 0.1 10.0 10 | 6 | 0.1 | 15.0 | 15 |
-
-
Execution: Seal the vials, place them in a temperature-controlled heating block, and stir for the desired reaction time.
-
Analysis: After the allotted time, quench the reactions and analyze the conversion and product/byproduct ratio for each vial using an appropriate analytical technique (e.g., LC-MS, GC, or ¹H NMR with an internal standard). Plot the yield/selectivity versus catalyst loading to identify the optimal conditions.
References
-
. chemeurope.com.
-
. Benchchem.
-
. chemeurope.com.
-
. Wikipedia.
-
. International Research Journal of Engineering, Science, Technology & Innovation (IRJESTI).
-
. Benchchem.
-
. Daken Chemical Limited.
-
. National Center for Biotechnology Information.
-
. National Institutes of Health.
-
. National Center for Biotechnology Information.
-
. ACS Publications.
-
. Scientific Update.
-
. National Center for Biotechnology Information.
-
. University of Rochester.
-
. ResearchGate.
-
. ACS Publications.
-
. ACS Publications.
Sources
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- 4. Tributylphosphine - Wikipedia [en.wikipedia.org]
- 5. Tributylphosphine | C12H27P | CID 13831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Commonly used ligands---tributylphosphine, triphenylphosphine, tri-tert-butylphosphine [jdchem.com.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tributylphosphine [chemeurope.com]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
strategies to improve the drug-like properties of spirooxindole leads
Ticket System: Advanced Medicinal Chemistry Support Current Status: OPEN Agent: Senior Application Scientist (Medicinal Chemistry Division)
Introduction: The "Spiro" Paradox
Welcome to the Spirooxindole Optimization Hub. You are likely here because you have identified a spirooxindole hit—perhaps targeting MDM2-p53 , acetylcholinesterase , or a G-protein coupled receptor .
The Good News: You have escaped "flatland." Your molecule possesses a rigid, three-dimensional quaternary carbon core that allows for precise vectorization of substituents, ideal for disrupting protein-protein interactions (PPIs) where flat aromatics fail.
The Bad News: That same rigidity often leads to "brick dust" insolubility, and the complex stereochemistry can be a nightmare to control. Furthermore, specific spiro-linkages are prone to retro-Mannich decomposition in plasma.
This guide treats your optimization challenges as "Support Tickets." Select the issue below that matches your current bottleneck.
Ticket #01: "My Compound is a Brick" (Solubility Issues)
User Complaint: “Potency is nanomolar (Ki < 10 nM), but the compound precipitates in the assay buffer. Oral bioavailability (%F) is < 5% in rodents.”
Root Cause Analysis
Spirooxindoles often suffer from high lattice energy rather than just high lipophilicity (LogP). The rigid spiro-fusion creates highly symmetrical, compact molecular packing in the crystal lattice. This makes the energy cost to break the crystal lattice (melting point) too high for water to overcome, even if you add polar groups.
Troubleshooting Protocol
Step 1: Diagnose the "Brick Dust" vs. "Grease Ball" status.
-
Grease Ball: High LogP (>5), Low Melting Point (<150°C). Solution: Add polarity.[1][2]
-
Brick Dust: Moderate LogP (2–4), High Melting Point (>220°C). Solution:Disrupt Symmetry.
Step 2: The "Symmetry Breaking" Strategy. Do not just add solubilizing groups randomly. You must disrupt the crystal packing.
-
Action: Introduce an asymmetric substituent on the oxindole nitrogen or the spiro-ring.
-
Example: If you have a para-chloro phenyl, switch to meta-chloro or ortho-fluoro. This creates a "kink" that lowers the melting point without drastically changing the pharmacophore.
Step 3: The "Solubilizing Appendage" (The Morpholine Fix). If symmetry breaking fails, attach a solubilizing tail to a solvent-exposed region (usually the N1-position of the oxindole).
| Solubilizing Group | pKa (approx) | Risk | Benefit |
| N-Methyl Piperazine | 9.0 | hERG inhibition (cationic) | High solubility at pH 1–7 |
| Morpholine | 8.3 | Metabolic oxidation | Moderate solubility, lower hERG risk |
| Phosphaten (Prodrug) | N/A | In vivo cleavage required | Excellent aqueous solubility for IV formulation |
Visual Workflow: Solubility Optimization
Caption: Decision tree for distinguishing between lattice-energy limited solubility (Brick Dust) and lipophilicity limited solubility (Grease Ball).
Ticket #02: Chemical Instability (The Retro-Mannich Trap)
User Complaint: “The compound is pure in DMSO, but in plasma or acidic media, I see multiple peaks or loss of potency over time. It seems to be epimerizing.”
Root Cause Analysis
This is a classic failure mode for spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-ones (common in MDM2 inhibitors). The spiro-ring formation is often a reversible Mannich reaction . In solution, the pyrrolidine ring can open (Retro-Mannich) and re-close, leading to:
-
Epimerization: Scrambling of stereocenters.
-
Decomposition: Loss of the spiro-ring entirely.
Troubleshooting Protocol
The "Blocking" Strategy (C2-Substitution): The retro-Mannich reaction is driven by the stability of the intermediate imine. You must sterically or electronically disfavor the ring-opening.
-
Fix: Introduce a substituent at the C2 position of the pyrrolidine ring (adjacent to the spiro-carbon).
-
Mechanism: A substituent at C2 creates steric clash in the open-chain form or destabilizes the transition state for ring opening.
-
Case Study (MDM2 Inhibitors): In the development of MI-1061 , researchers found that unsubstituted pyrrolidines were unstable. Adding a substituent at the C2 position rendered the ring-closure irreversible , locking the stereochemistry [1].
Protocol: Stability Stress Test
-
Dissolve compound in Methanol/Water (1:1).
-
Add 1 eq. of Trifluoroacetic acid (TFA).
-
Monitor by LC-MS at t=0, 1h, 24h.
-
Pass Criteria: >95% parent remaining, no new diastereomer peaks.
Ticket #03: Stereoselectivity in Synthesis[3][4][5][6]
User Complaint: “I am using the 1,3-dipolar cycloaddition to make my scaffold, but I am getting a racemic mixture or the wrong diastereomer.”
Root Cause Analysis
The standard synthesis involves a three-component reaction: Isatin + Amino Acid (Sarcosine/Proline) + Dipolarophile (Chalcone) . The stereochemistry is determined by the approach of the azomethine ylide (dipole) to the alkene (dipolarophile).
-
Issue: Thermal generation of the ylide often allows rotation, leading to mixed isomers.
Troubleshooting Protocol
1. Solvent Control (The "Water Effect"): Switching from refluxing ethanol to water or ionic liquids can sometimes invert or improve stereoselectivity due to the hydrophobic effect forcing a specific compact transition state [2].
2. Catalyst Selection: If thermal cycloaddition fails, use a catalyst to chelate the dipole.
| Catalyst System | Mechanism | Outcome |
| Cu(I) / Ganphos | Chelation of azomethine ylide | High Enantioselectivity (ee > 90%) |
| Ag(I) / TF-BiphamPhos | Ag-F interaction | Controls "endo" vs "exo" selectivity |
| Organocatalyst (Thiourea) | H-bonding to Isatin | Metal-free stereocontrol |
Visual Workflow: 1,3-Dipolar Cycloaddition Mechanism
Caption: The stereochemical divergence in spirooxindole synthesis. Controlling the Endo/Exo pathway is critical for obtaining the bioactive isomer.
Ticket #04: Safety (hERG Inhibition)
User Complaint: “My lead is potent and soluble, but it kills the hERG channel (IC50 < 1 µM). I can't move to Phase 1.”
Root Cause Analysis
To solve the solubility issue (Ticket #1), you likely added a basic amine (piperidine, pyrrolidine).
-
The Trap: A lipophilic core + a basic amine (pKa > 8) is the exact pharmacophore for hERG blocking. The spiro-core acts as the lipophilic anchor, and the solubilizing tail binds the channel pore.
Troubleshooting Protocol
Strategy 1: The "Zwitterion" Approach. Mask the charge. If you have a basic amine, introduce a carboxylic acid nearby to create a zwitterion. This reduces hERG binding while maintaining solubility.
Strategy 2: Reduce Basicity (pKa modulation). Lower the pKa of your basic nitrogen to below 7.0.
-
Change: Piperidine (pKa ~10) → Morpholine (pKa ~8.3) → Pyridine (pKa ~5.2) → Difluoropiperidine (pKa ~6.5).
-
Result: Less cation at physiological pH means less hERG pore binding.
Strategy 3: Rigidification near the Basic Center. Recent SAR studies suggest that adding rigidity next to the positively charged nitrogen decreases hERG affinity by preventing the "induced fit" required for channel blockage [3].
References
-
Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
-
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Validation & Comparative
A Comparative Guide to the Synthesis of Spiro[cyclohexane-1,3'-indoline] Scaffolds
The spiro[cyclohexane-1,3'-indoline] motif is a privileged structural scaffold frequently encountered in a wide array of biologically active natural products and pharmaceutical agents.[1] Its rigid three-dimensional architecture, featuring a spirocyclic carbon center at the C3-position of the indoline ring, provides a unique topographical presentation for molecular interactions, making it a highly attractive target for medicinal chemists. The development of efficient and stereoselective methods to construct this complex framework is a significant endeavor in modern organic synthesis. This guide provides a comparative analysis of several prominent synthetic strategies, offering insights into their mechanisms, practical applications, and relative merits to aid researchers in selecting the optimal approach for their specific synthetic challenges.
Organocatalytic Cascade Reactions: A Strategy for Complexity from Simplicity
Organocatalytic cascade reactions, also known as domino reactions, have emerged as a powerful tool for the rapid construction of complex molecular architectures from simple starting materials in a single operation.[2] These reactions are particularly attractive due to their operational simplicity, mild reaction conditions, and the ability to generate multiple stereocenters with high levels of control.
The Michael/Aldol Cascade: Building the Cyclohexane Ring with Precision
A notable example is the organocatalytic Michael/Aldol cascade reaction between 3-olefinic oxindoles and pentane-1,5-dialdehyde.[1] This strategy efficiently constructs the spiro[cyclohexane-1,3'-indolin]-2'-one core with the concomitant formation of up to five contiguous chiral centers.
Mechanism and Rationale:
The reaction is typically catalyzed by a chiral secondary amine, such as a (R)-diphenylprolinol silyl ether. The catalyst first activates the pentane-1,5-dialdehyde through the formation of an enamine intermediate. This enamine then undergoes a stereoselective Michael addition to the 3-olefinic oxindole. The resulting intermediate, still bound to the catalyst, is poised for an intramolecular aldol reaction, which proceeds to form the six-membered cyclohexane ring. The stereochemical outcome of the reaction is dictated by the chiral environment provided by the organocatalyst. Interestingly, the protecting group on the indolin-2-one nitrogen has been shown to play a crucial role in the stereochemical outcome of the final aldol ring closure.[1] Electron-withdrawing protecting groups tend to favor one diastereomer, while electron-donating groups favor the other. This observation underscores the subtle interplay of steric and electronic factors in directing the stereochemical course of the reaction.
Experimental Protocol: (R)-diphenylprolinol silyl ether-catalyzed tandem Michael/aldol reaction [1]
-
To a solution of 3-olefinic oxindole (1 equivalent) in THF is added the organocatalyst (10 mol%).
-
Pentane-1,5-dialdehyde (1.2 equivalents) is then added to the mixture.
-
The reaction is stirred at ambient temperature under an aerobic atmosphere.
-
Reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired spiro[cyclohexane-1,3'-indolin]-2'-one derivative.
Caption: Organocatalytic Michael/Aldol cascade workflow.
Multi-Component Reactions (MCRs): The Power of Convergence
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules by combining three or more starting materials in a single reaction vessel.[3] This strategy is particularly well-suited for the construction of diverse libraries of spiro[cyclohexane-1,3'-indoline] derivatives for drug discovery.
Three-Component Synthesis of Functionalized Spiro[cyclohexane-1,3'-indolines]
A notable example is the tri(n-butyl)phosphine-catalyzed three-component reaction of isatylidene malononitriles and bis-chalcones.[4] This reaction proceeds via a formal [4+2] cycloaddition to afford highly functionalized spiro[cyclohexane-1,3'-indolines] in moderate to good yields.
Mechanism and Rationale:
The reaction is initiated by the nucleophilic attack of tri(n-butyl)phosphine on the bis-chalcone, generating a phosphonium enolate intermediate. This intermediate then acts as a 1,4-dipole, which undergoes a formal [4+2] cycloaddition with the isatylidene malononitrile, serving as the dienophile. Subsequent intramolecular cyclization and elimination of the phosphine catalyst furnishes the desired spirocyclic product. The choice of tri(n-butyl)phosphine as the catalyst is crucial, as it exhibits higher nucleophilic catalytic ability compared to other phosphines like triphenylphosphine.[4] The reaction conditions, such as solvent and temperature, have a significant impact on the reaction yield. For instance, conducting the reaction in chloroform at 65 °C has been found to be optimal.[4]
Experimental Protocol: Tri(n-butyl)phosphine-catalyzed three-component reaction [4]
-
A mixture of isatylidene malononitrile (1 equivalent), bis-chalcone (1.1 equivalents), and tri(n-butyl)phosphine (20 mol%) in chloroform is prepared in a Schlenk flask.
-
The reaction mixture is stirred at 65 °C for six hours.
-
Reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the spiro[cyclohexane-1,3'-indoline].
Caption: Three-component reaction for spiro[cyclohexane-1,3'-indoline] synthesis.
Intramolecular Heck Reaction: Forging the Spirocyclic Core via C-C Coupling
The intramolecular Mizoroki-Heck reaction is a powerful and versatile method for the construction of carbon-carbon bonds and has been successfully applied to the synthesis of sterically demanding spirocyclic structures, including spiroindolines.[5] This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to the same molecule.
Diastereoselective Synthesis of Spiroindolines
A palladium-catalyzed intramolecular Heck reaction of N-methylallylanilines has been developed for the diastereoselective synthesis of spiroindolines.[5] The use of a suitable palladium catalyst, such as Pd(t-Bu3P)2, is critical for achieving high diastereoselectivity.
Mechanism and Rationale:
The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst, forming a Pd(II) species. This is followed by the intramolecular migratory insertion of the tethered alkene into the aryl-palladium bond, which forms the spirocyclic ring system. The regioselectivity of this step typically favors the exo cyclization product.[5] The final step is a β-hydride elimination, which regenerates the Pd(0) catalyst and releases the spiroindoline product. The diastereoselectivity of the reaction is influenced by various factors, including the nature of the catalyst, the substrate structure, and the reaction conditions. The choice of a bulky phosphine ligand, such as tri-tert-butylphosphine, can significantly enhance the diastereoselectivity.
Experimental Protocol: Palladium-catalyzed Intramolecular Heck Reaction [5]
-
To a solution of the N-methylallylaniline substrate in a suitable solvent (e.g., toluene) is added the palladium catalyst (e.g., Pd(t-Bu3P)2) and a base (e.g., Cs2CO3).
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) under an inert atmosphere.
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography to afford the spiroindoline.
Caption: Catalytic cycle of the intramolecular Heck reaction.
Comparative Analysis of Synthesis Methods
| Method | Key Features | Advantages | Disadvantages | Typical Yields |
| Organocatalytic Michael/Aldol Cascade | Forms multiple stereocenters in one pot; enantioselective. | High stereocontrol; mild conditions; operational simplicity. | Substrate scope can be limited; catalyst loading may be high. | 41-99%[1] |
| Multi-Component Reactions (MCRs) | Combines three or more starting materials; high atom economy. | High efficiency; molecular diversity; convergent synthesis. | Optimization can be complex; product purification can be challenging. | Moderate to good (e.g., up to 84%)[4] |
| Intramolecular Heck Reaction | Forms C-C bonds with high reliability; good for sterically hindered centers. | High functional group tolerance; predictable regioselectivity (exo). | Requires a pre-functionalized substrate; catalyst can be expensive. | Good to excellent[5] |
Conclusion
The synthesis of the spiro[cyclohexane-1,3'-indoline] scaffold can be achieved through a variety of elegant and efficient methods. Organocatalytic cascade reactions excel in the stereocontrolled construction of multiple chiral centers in a single step. Multi-component reactions offer a rapid and convergent route to diverse and highly functionalized analogues. The intramolecular Heck reaction provides a robust and reliable method for the formation of the spirocyclic core, particularly for sterically congested systems. The choice of the most appropriate synthetic strategy will depend on the specific target molecule, the desired level of stereochemical control, and the availability of starting materials. This guide provides a foundation for researchers to make informed decisions in their synthetic planning, ultimately accelerating the discovery and development of new therapeutic agents based on this important heterocyclic motif.
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Enantioselective Synthesis of Spiro[Indoline-3,4-Pyrrolo[3,4-b]Pyridines] Via an Organocatalysed Three-Component Cascade Reaction. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
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A Comparative Guide to the Structural Validation of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid via X-ray Crystallography
Abstract
In modern drug discovery and materials science, the precise three-dimensional atomic arrangement of a molecule is not merely an academic detail—it is the bedrock upon which function, activity, and patentability are built.[1][2] Spirocyclic scaffolds, such as Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid, present a significant analytical challenge due to their complex stereochemistry. While a suite of analytical tools can provide clues to its structure, only single-crystal X-ray crystallography (SC-XRD) delivers an unambiguous, high-resolution portrait of the molecule's absolute configuration.[3] This guide provides an in-depth comparison of SC-XRD with orthogonal techniques, offering a field-proven perspective on designing a robust structural validation workflow for this important molecular class. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards.
The Analytical Challenge: The Spiro[cyclohexane-1,3'-indoline] Scaffold
The Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid molecule is of significant interest in medicinal chemistry due to the prevalence of the spiro-indoline motif in numerous biologically active compounds.[4][5] The core challenge lies in the quaternary spiro-carbon, which joins the cyclohexane and indoline rings. This single atom acts as a stereocenter, creating a rigid three-dimensional architecture that is difficult to definitively assign using solution-state or lower-resolution methods. Confirming the absolute stereochemistry is critical, as different enantiomers or diastereomers can exhibit vastly different pharmacological profiles.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
For definitive proof of molecular structure, SC-XRD is unparalleled.[3] It moves beyond connectivity to provide precise spatial coordinates of each atom in the crystal lattice, revealing bond lengths, bond angles, and, most critically for this topic, the absolute configuration of chiral centers.[6]
The Principle: From Diffraction to Structure
SC-XRD operates on the principle of X-ray diffraction by a crystalline solid.[6] When a focused beam of X-rays strikes a well-ordered single crystal, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern of spots.[6] The geometry and intensity of this pattern are mathematically related to the arrangement of atoms within the crystal. By analyzing this pattern, we can reconstruct a three-dimensional electron density map of the molecule and build an atomic model.[6]
Experimental Workflow: A Self-Validating Protocol
Obtaining a high-quality crystal structure is a systematic process. Each step contains internal checks to ensure the final model is both accurate and reliable.
Step-by-Step Methodology:
-
Purification: The starting material must be of the highest possible purity (>99%). Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Crystal Growth (The Art and Science): This is often the most challenging step.[7] For a zwitterionic molecule like Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid, which has both acidic and basic centers, solubility can be complex.
-
Expert Insight: Zwitterions often have strong intermolecular interactions (like hydrogen bonding), making them prone to precipitating as an amorphous powder.[8] The key is to find conditions for slow, ordered growth.
-
Recommended Protocol: Start with slow evaporation.[9] Dissolve the compound to near-saturation in a solvent where it is moderately soluble (e.g., methanol, ethanol). Place the vial in a larger, sealed container with a less volatile anti-solvent (e.g., ethyl acetate). The slow diffusion of the anti-solvent vapor will gradually decrease the solubility, promoting the formation of well-ordered crystals over days or weeks.[10]
-
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope, ensuring it is a single, untwinned specimen with sharp edges. It is then mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, cooled in a stream of nitrogen gas (typically 100 K) to minimize thermal vibration, and irradiated with a monochromatic X-ray beam. The crystal is rotated, and thousands of diffraction images are collected.
-
Structure Solution and Refinement: Specialized software is used to integrate the diffraction spots and solve the "phase problem" to generate an initial electron density map. An atomic model is built into this map and then refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[11]
Case Study: Interpreting Crystallographic Data
The output of a successful SC-XRD experiment is a Crystallographic Information File (CIF). Below is a table summarizing the kind of key parameters you would find and their significance for validating the structure of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid.
| Parameter | Typical Value | Significance & Trustworthiness Check |
| Formula | C14 H17 N O2 | Confirms the elemental composition of the single crystal. |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the crystal. For a chiral molecule, a chiral space group is expected. |
| R1 (R-factor) | < 0.05 (5%) | A primary measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower is better. |
| wR2 (weighted R-factor) | < 0.15 (15%) | A secondary measure of agreement, typically higher than R1. |
| Goodness-of-Fit (GooF) | ~ 1.0 | Should be close to 1, indicating a good refinement model. |
| Flack Parameter | 0.0(1) | Crucial for absolute stereochemistry . A value near 0 with a small standard uncertainty (s.u.) confirms the assigned configuration is correct. A value near 1 indicates the inverted structure is correct.[12][13][14] |
| Bond Lengths/Angles | e.g., C-C: 1.54 Å | Must be chemically sensible. Software automatically flags unusual values, providing an internal check on the model's validity. |
Orthogonal and Complementary Techniques: A Comparative Analysis
While SC-XRD is the definitive method, other techniques provide valuable, often complementary, information.[15] A robust validation strategy leverages multiple lines of evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone of organic chemistry for determining the connectivity and solution-state structure of molecules.[16] For Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid, ¹H and ¹³C NMR would confirm the presence of all expected chemical groups. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can piece together the molecular skeleton.[17]
-
Strengths: Excellent for determining the constitution (atom-to-atom connectivity) in solution.
-
Weaknesses: Assigning relative stereochemistry can be challenging and often relies on observing Nuclear Overhauser Effects (NOEs), which depend on through-space proximity of protons.[18][19] However, for complex, rigid systems, this can be ambiguous. Critically, standard NMR cannot determine the absolute configuration of a chiral molecule without using special chiral derivatizing or solvating agents, which can be a complex process itself.[20]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound by providing a highly accurate mass-to-charge ratio.[17]
-
Strengths: Extremely sensitive, requires very little sample, and provides an exact molecular weight, confirming elemental composition.
-
Weaknesses: Provides no information about atom connectivity or 3D stereochemistry. Different stereoisomers will have identical mass spectra.
Computational Chemistry
Methods like Density Functional Theory (DFT) can predict the lowest energy (most stable) 3D conformation of a molecule.[21] This can be used to predict spectroscopic data (e.g., NMR chemical shifts) or to compare the relative energies of different possible stereoisomers.
-
Strengths: Provides a theoretical model that can support experimental findings.[22][23] It can help rationalize which stereoisomer is more likely to form.
-
Weaknesses: The output is a prediction, not an experimental measurement. Its accuracy is highly dependent on the level of theory and basis set used.[24] Computational results should always be validated by experimental data; they cannot serve as standalone proof of structure.
Comparative Performance Matrix
| Feature | Single-Crystal XRD | NMR Spectroscopy | Mass Spectrometry | Computational (DFT) |
| Information Provided | Absolute 3D Structure | Connectivity, Relative Stereochemistry | Molecular Formula | Predicted 3D Structure |
| Definitive for Stereocenter? | Yes (Absolute) | Ambiguous (Relative) | No | No (Predictive) |
| Sample Phase | Solid (Single Crystal) | Solution | Gas/Solution | In Silico |
| Sample Amount | Milligrams | Milligrams | Micrograms | N/A |
| Primary Bottleneck | Crystal Growth | Signal Overlap / Complexity | Isomer Differentiation | Computational Cost |
| Self-Validating? | Yes (R-factors, Flack Param.) | Partial | No | No |
An Integrated Approach to Structural Validation
In this workflow, MS and NMR first confirm the basic identity and connectivity. Computational modeling and advanced NMR can then be used to form a hypothesis about the likely stereochemistry. Finally, SC-XRD is performed to unambiguously confirm or refute this hypothesis, providing the final, authoritative structural assignment.
Conclusion
For complex chiral molecules like Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid, structural validation is a multi-step process that culminates in a single, definitive experiment. While NMR and MS are indispensable for confirming the 2D structure and molecular formula, they lack the power to resolve the absolute stereochemistry of the critical spiro-center. Computational methods offer valuable predictive insights but cannot replace physical measurement. Single-crystal X-ray crystallography remains the "gold standard" because it provides a direct, high-resolution visualization of the atomic arrangement in three-dimensional space.[3][16] By employing an integrated strategy with SC-XRD as the final arbiter, researchers and drug developers can proceed with absolute confidence in their molecule's structure, ensuring the integrity and success of their downstream research.
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- 11. researchgate.net [researchgate.net]
- 12. Flack parameter - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. azolifesciences.com [azolifesciences.com]
- 17. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 18. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 19. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 20. researchgate.net [researchgate.net]
- 21. J-STAR Computational Chem | CRO Services [jstar-research.com]
- 22. Recommendations for evaluation of computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. pubs.aip.org [pubs.aip.org]
validating the mechanism of action for spiro-indoline based drug candidates
Executive Summary: The Spiro-Indoline Privilege
In the landscape of protein-protein interaction (PPI) inhibitors, the spiro-indoline (specifically spiro-oxindole) scaffold has emerged as a "privileged structure" for targeting the p53-MDM2 interface. Unlike earlier scaffolds that struggled with conformational flexibility or metabolic instability, the spiro-indoline core offers a rigid, three-dimensional architecture that precisely mimics the tryptophan (Trp23), phenylalanine (Phe19), and leucine (Leu26) triad of the p53 transactivation domain.
This guide provides a technical framework for validating the Mechanism of Action (MoA) of spiro-indoline candidates (e.g., MI-773/SAR405838 , MI-888 ) against the historical standard, Nutlin-3a . We focus on distinguishing on-target efficacy from off-target toxicity—a critical bottleneck in MDM2 inhibitor development.
Comparative Analysis: Spiro-Indolines vs. Imidazolines (Nutlins)
To validate a new candidate, one must benchmark it against established standards. The table below contrasts the performance metrics of the spiro-indoline class (represented by MI-773) against the first-generation imidazoline class (Nutlin-3a).
Table 1: Performance Benchmark & Biophysical Profiles
| Feature | Spiro-Indoline Class (e.g., MI-773/SAR405838) | Imidazoline Class (e.g., Nutlin-3a) | Implication for Validation |
| Binding Affinity ( | < 1.0 nM (High Potency) | ~30–100 nM | Spiro-indolines require high-sensitivity assays (e.g., SPR) to differentiate potency at the sub-nanomolar level. |
| Binding Mode | Induced Fit: The spiro-core rigidly positions substituents to fill the Trp23/Phe19 pockets, often inducing a "lid" closure on MDM2. | Static Fit: Mimics the p53 helix but lacks the rigid stereochemical complexity of spiro-compounds. | Structural validation (X-ray) is critical to confirm the specific induced-fit mechanism. |
| Selectivity (p53 WT vs Null) | > 100-fold shift in IC50 | ~10-50-fold shift | High selectivity index is the primary "Go/No-Go" MoA validation criterion. |
| Metabolic Stability | High: Designed to overcome the rapid oxidation/glucuronidation seen in earlier scaffolds. | Low/Moderate: Poor PK often limits in vivo utility, confounding MoA studies with toxicity. | Metabolic stability ensures that cellular effects are due to the parent compound, not metabolites. |
| Stereochemical Complexity | High: Multiple chiral centers; synthesis yields diastereomers. | Moderate: Fewer chiral centers. | Critical: You must validate the MoA of the pure eutomer. Racemic mixtures yield noisy data. |
The Mechanistic Logic: Disrupting the Feedback Loop
To validate the MoA, one must prove that the drug breaks the p53-MDM2 auto-regulatory loop. The spiro-indoline acts as a "wedge," competitively inhibiting MDM2. This prevents p53 ubiquitination, leading to p53 accumulation without DNA damage (non-genotoxic activation).
Visualization 1: The Spiro-Indoline Intervention Pathway
Caption: Figure 1. Mechanism of Action. The spiro-indoline candidate competitively binds the hydrophobic cleft of MDM2, preventing p53 ubiquitination and triggering the p53 transcriptional program.
Validation Protocols: The "Self-Validating" System
A robust validation strategy relies on causality . It is not enough to show that cells die; you must prove they die because MDM2 is inhibited.
Protocol A: Isogenic p53 WT/Null Cytotoxicity Assay (The Gold Standard)
Objective: Differentiate on-target efficacy from off-target toxicity. If your spiro-indoline kills p53-null cells at the same concentration as p53-WT cells, the candidate has failed the MoA validation.
Materials:
-
Cell Lines: HCT116 p53+/+ (Wild Type) and HCT116 p53-/- (CRISPR/TALEN Knockout).
-
Reagents: CellTiter-Glo® or MTT; Spiro-indoline candidate; Nutlin-3a (Positive Control).
Step-by-Step Methodology:
-
Seeding: Plate 2,000 cells/well of both isogenic lines in 96-well plates. Allow attachment for 24 hours.
-
Dosing: Prepare a 10-point serial dilution of the spiro-indoline (range: 1 nM to 50 µM). Include Nutlin-3a as a reference standard.
-
Incubation: Treat cells for 72 hours. Note: MDM2 inhibitors are cytostatic/cytotoxic over longer periods; 24h is often insufficient for full apoptotic readout.
-
Readout: Add detection reagent (e.g., CellTiter-Glo), shake for 10 mins, and read luminescence.
-
Analysis (The Validation Metric): Calculate the Selectivity Index (SI) :
-
Pass Criteria: SI > 20 (Ideally > 50 for spiro-indolines like MI-773).
-
Fail Criteria: SI < 10 (Indicates significant off-target toxicity).
-
Protocol B: Fluorescence Polarization (FP) Binding Assay
Objective: Quantify the
-
Probe: Use a 5-FAM labeled p53 peptide (sequence derived from p53 N-terminus).
-
Protein: Recombinant Human MDM2 (residues 1-118).
-
Competition: Titrate the spiro-indoline into a mixture of MDM2 (at
concentration) and Probe (10 nM). -
Measurement: Read mP (milli-polarization) units. A decrease in mP indicates displacement of the probe.
-
Data Fit: Fit to a competitive binding equation (Cheng-Prusoff correction) to derive
.
Strategic Validation Workflow (Decision Tree)
This workflow ensures resources are not wasted on compounds with ambiguous mechanisms.
Visualization 2: The Validation Funnel
Caption: Figure 2. Validation Decision Tree. A stage-gate process prioritizing biophysical affinity and cellular selectivity before structural confirmation.
Expert Insight: The "COMPARE" Analysis
For advanced validation, utilize a COMPARE analysis .[1] Correlate the
-
High Correlation (Pearson r > 0.7): Confirms the compound acts via the same mechanism (MDM2 inhibition).
-
Low Correlation: Suggests the spiro-indoline may be hitting other targets (e.g., kinases or tubulin), a common risk with indole-based scaffolds.
References
-
Design and Synthesis of Spiro-oxindoles (MI-773/SAR405838) Title: Discovery of SAR405838: A Potent, Selective, Orally Bioavailable, and Highly Efficacious Inhibitor of the p53-MDM2 Interaction.[2] Source: Journal of Medicinal Chemistry (2014) URL:[Link]
-
The "Nutlin" Benchmark Title: Potent and selective small-molecule antagonists of MDM2.[1] Source: Science (2004) URL:[Link]
-
Validation Protocols (Isogenic Lines) Title: Pharmacogenomics characterization of the MDM2 inhibitor MI-773 reveals candidate tumours and predictive biomarkers. Source: Scientific Reports (2021) URL:[Link]
-
Structural Basis of Spiro-Indoline Binding Title: Molecular basis for the inhibition of p53-MDM2 interaction by spiro-oxindole derivatives.[3][4][5][6] Source: Cell Cycle (2011) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel MDM2 inhibitor SAR405838 (MI-773) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation [frontiersin.org]
- 6. mdpi.com [mdpi.com]
comparing the efficacy of different catalysts in spiro-indoline synthesis
Executive Summary
The spiro-indoline (and spiro-oxindole) scaffold represents a "privileged structure" in drug discovery, serving as the core for MDM2 inhibitors (e.g., MI-888), anti-malarials, and natural alkaloids like spirotryprostatin B. The synthetic challenge lies in the simultaneous construction of the quaternary carbon center at the C3 position of the indole ring with high stereocontrol.
This guide objectively compares three dominant catalytic methodologies for accessing this scaffold: Chiral Phosphoric Acids (CPAs) , Transition Metal Complexes (Lewis Acids) , and N-Heterocyclic Carbenes (NHCs) .
The Verdict:
-
For Operational Simplicity & Robustness: CPAs (e.g., TRIP, BINOL-derivatives) are superior due to moisture tolerance and metal-free conditions.
-
For Reaction Speed & Low Loading: Transition Metals (Cu/Ni-complexes) offer faster kinetics but often require stricter environmental control.
-
For Unique Umpolung Reactivity: NHCs provide access to distinct substitution patterns (e.g.,
-lactams) inaccessible via standard Lewis acid activation.
Mechanistic Foundations
Understanding the activation mode is critical for catalyst selection. The diagram below contrasts the non-covalent H-bonding network of CPAs against the rigid coordination spheres of metal catalysts and the covalent nature of NHCs.
Figure 1: Comparative mechanistic pathways. CPAs utilize soft non-covalent interactions, Metals utilize hard Lewis-acid coordination, and NHCs rely on covalent intermediate generation.
Comparative Analysis of Catalytic Classes
Class A: Chiral Phosphoric Acids (Organocatalysis)[1]
-
Primary Mechanism: Asymmetric Counteranion Directed Catalysis (ACDC) or bifunctional H-bonding.
-
Key Insight: The phosphate oxygen acts as a Lewis base to orient the nucleophile, while the acidic proton activates the electrophile (imine/olefin).
-
Standard-Bearer: The work of Gong and Antilla demonstrates that BINOL-derived CPAs can achieve >98% ee in 3-component reactions.
-
Pros: High functional group tolerance; no heavy metal waste (green chemistry); air/moisture stable.
-
Cons: Often requires higher catalyst loading (5-10 mol%) compared to metals; reaction times can be longer (24-48h).
Class B: Transition Metal Catalysts (Cu, Ni, Rh)
-
Primary Mechanism: Lewis acid activation of 1,3-dipoles (azomethine ylides) or diazo-decomposition.
-
Key Insight: Feng’s
-dioxide ligands with Ni(II) or Cu(II) create a rigid "chiral pocket" that strictly enforces facial selectivity. -
Pros: Extremely fast kinetics (often <4h); low catalyst loadings (1-5 mol%); effective for sterically hindered substrates.
-
Cons: Background racemic reactions can occur if the metal dissociates; often requires inert atmosphere (glovebox/Schlenk line).
Class C: N-Heterocyclic Carbenes (NHCs)[2]
-
Primary Mechanism: Covalent catalysis generating homoenolates or acyl azoliums from enals.
-
Key Insight: Chi and co-workers utilized NHCs to reverse the polarity (umpolung) of aldehydes, allowing reaction with isatins to form spiro-
-lactams. -
Pros: Accesses unique bond disconnections impossible with Acid/Base catalysis; high enantioselectivity.
-
Cons: Requires basic conditions (can degrade sensitive substrates); oxidative pathways require stoichiometric oxidants (e.g., quinones).
Performance Data Comparison
The following table summarizes the performance of these catalysts in the benchmark synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives via [3+2] cycloaddition or annulation.
| Feature | Chiral Phosphoric Acid (CPA) | Metal Complex (Cu/Ni) | NHC Organocatalyst |
| Typical Catalyst | TRIP or BINOL-PA | Cu(OTf) | Triazolium/Imidazolium |
| Yield (Avg) | 85 - 96% | 88 - 99% | 70 - 85% |
| Enantioselectivity (ee) | 90 - 98% | 90 - 99% | 93 - 99% |
| Diastereoselectivity (dr) | > 20:1 | > 20:1 | 10:1 to >20:1 |
| Reaction Time | 12 - 48 hours | 1 - 12 hours | 12 - 24 hours |
| Conditions | Ambient, Open flask possible | 0°C to RT, Inert gas | RT, Basic, Inert gas |
| Substrate Scope | Broad (Aldehydes, Imines) | Broad (Diazo, Ylides) | Specific (Enals, Ketenes) |
Experimental Protocol: The "Gold Standard" Method
For researchers seeking the highest reproducibility with minimal equipment requirements, the CPA-catalyzed 3-component coupling (based on Gong, JACS 2009) is the recommended starting point.
Objective: Synthesis of spiro[pyrrolidin-3,3'-oxindole] via 1,3-dipolar cycloaddition.
Materials
-
Catalyst: (R)-TRIP or (R)-BINOL-Phosphoric Acid (5 mol%).
-
Substrates: Isatin (1.0 equiv), Amino ester (1.1 equiv), Aldehyde (1.1 equiv).
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
-
Drying Agent: 4Å Molecular Sieves (activated).
Step-by-Step Procedure
-
Preparation: Flame-dry a 10 mL round-bottom flask and cool under argon.
-
Charging: Add Isatin (0.2 mmol), amino ester (0.22 mmol), and aldehyde (0.22 mmol) to the flask.
-
Catalyst Addition: Add the Chiral Phosphoric Acid catalyst (0.01 mmol, 5 mol%) and 100 mg of activated 4Å molecular sieves.
-
Solvation: Add anhydrous DCM (2.0 mL) via syringe.
-
Reaction: Stir the mixture vigorously at room temperature (25°C) for 24 hours.
-
Validation: Monitor via TLC (EtOAc/Hexane 1:3). Look for the disappearance of the isatin spot.
-
-
Work-up: Filter the reaction mixture through a short pad of celite to remove sieves. Rinse with DCM.[1]
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Analysis: Confirm structure via
NMR and stereochemistry via Chiral HPLC (e.g., Daicel Chiralpak AD-H).
Decision Matrix: Selecting the Right Catalyst
Use this workflow to determine the optimal catalyst for your specific substrate constraints.
Figure 2: Strategic workflow for catalyst selection based on substrate sensitivity and process requirements.
References
-
Gong, L.-Z., et al. (2009). "Organocatalytic Synthesis of Spiro[pyrrolidin-3,3'-oxindoles] with High Enantiopurity and Structural Diversity." Journal of the American Chemical Society.[2][3]
-
Chi, Y. R., et al. (2012). "N-Heterocyclic Carbene Catalyzed [2+3] Annulation Reaction for the Synthesis of Trifluoroethyl 3,2'-Spirooxindole γ-Lactam." Organic Letters.
-
Feng, X., et al. (2011). "Asymmetric Synthesis of Spiro[pyrrolidin-3,3'-oxindoles] Catalyzed by Chiral N,N'-Dioxide-Nickel(II) Complex." Chemical Communications.
-
Trost, B. M., & Brennan, M. K. (2009). "Palladium-Catalyzed Asymmetric Allylic Alkylation of Oxindoles: A Route to Spirooxindoles." Synthesis.
-
Dalpozzo, R. (2015). "Stereoselective Synthesis of Spirooxindoles via Organocatalytic Strategies." Chemical Society Reviews.
Sources
A Head-to-Head Preclinical Comparison of Spiro[cyclohexane-1,3'-indoline] Derivatives in Oncology
In the landscape of modern drug discovery, the spirooxindole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. Among its many variations, spiro[cyclohexane-1,3'-indoline] derivatives have garnered significant attention for their potential as potent anti-cancer agents. This guide provides a comprehensive head-to-head comparison of these derivatives based on available preclinical data, offering researchers, scientists, and drug development professionals a detailed overview of their performance in various cancer models. We will delve into their cytotoxic effects, mechanisms of action, and the experimental frameworks used to evaluate their efficacy.
The Rationale: Why Spiro[cyclohexane-1,3'-indoline]s?
The unique three-dimensional architecture of the spiro[cyclohexane-1,3'-indoline] core provides a rigid framework that allows for the precise spatial orientation of various functional groups. This structural rigidity is advantageous for high-affinity binding to biological targets. A key area of interest is the potential for these compounds to modulate the p53-MDM2 protein-protein interaction, a critical pathway in cancer pathogenesis.[1][2] The oxindole moiety can mimic the key interactions of p53 with the MDM2 protein, while the spirocyclic cyclohexane ring allows for the exploration of additional binding pockets, potentially leading to enhanced potency and selectivity.[3]
In Vitro Performance: A Comparative Analysis of Cytotoxicity
The initial evaluation of any potential anti-cancer therapeutic begins with assessing its cytotoxicity against a panel of human cancer cell lines. Several studies have reported the synthesis and in vitro anti-proliferative activity of various spiro[cyclohexane-1,3'-indoline] and related spirooxindole derivatives. Below is a comparative summary of the half-maximal inhibitory concentration (IC50) values for representative compounds from different studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro[cyclopropane-1,3'-indolin]-2'-ones | Compound 6b | DU-145 (Prostate) | <20 | [4] |
| Compound 6u | DU-145 (Prostate) | <20 | [4] | |
| Spiro[indoline-3,3′-pyrazolo[1,2-a]indazole]s | Derivative 3l | MCF-7 (Breast) | 1.34 ± 0.21 | [5] |
| A549 (Lung) | 1.87 ± 0.33 | [5] | ||
| Colo-205 (Colon) | 2.15 ± 0.47 | [5] | ||
| A2780 (Ovarian) | 2.54 ± 0.51 | [5] | ||
| Spiro[indoline-3,2'-thiazolidine]s | Derivative 4n | Various | Nanomolar range | [6] |
Analysis of Structure-Activity Relationships (SAR):
The data suggests that the nature of the heterocyclic ring spiro-fused to the indoline core, as well as the substitutions on both the indoline and the spiro-moiety, play a crucial role in determining the cytotoxic potency. For instance, the spiro[indoline-3,3′-pyrazolo[1,2-a]indazole] derivative 3l demonstrated broad-spectrum, low micromolar activity across multiple cancer cell lines, highlighting the favorable contribution of the pyrazolo[1,2-a]indazole moiety.[5] Similarly, the spiro[indoline-3,2'-thiazolidine] derivative 4n exhibited potent nanomolar activity, indicating that the thiazolidine ring system is a promising scaffold for this class of compounds.[6]
Unraveling the Mechanism of Action: Beyond Cytotoxicity
Understanding how these compounds exert their cytotoxic effects is paramount for their development as targeted therapies. Preclinical studies have pointed towards several key mechanisms, with a significant focus on the induction of apoptosis and cell cycle arrest.
The MDM2-p53 Axis: A Prime Target
A significant body of evidence suggests that many spirooxindole derivatives function as inhibitors of the MDM2-p53 interaction.[1][2] In healthy cells, the tumor suppressor protein p53 is kept at low levels by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and allowing cancer cells to evade apoptosis. Spirooxindole derivatives are designed to fit into the hydrophobic pocket of MDM2 that normally binds p53, thereby disrupting this interaction, stabilizing p53, and reactivating its tumor-suppressive functions.[3]
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the spiro derivative at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive. [7][8][9][10]
Cell Cycle Analysis
Flow cytometry with propidium iodide staining is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases. [11][12][13][14]
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
Cell Lysis: Treat cells with the spiro derivative, harvest, and lyse the cells to release cellular proteins.
-
Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.
-
Fluorescence Measurement: Incubate and measure the fluorescence generated from the cleavage of the substrate by active caspase-3. The fluorescence intensity is proportional to the caspase-3 activity. [15][16][17][18]
In Vivo Preclinical Models: Assessing Efficacy in a Biological System
While in vitro assays provide valuable initial data, the ultimate test of a potential anti-cancer drug's efficacy lies in its performance in in vivo models. Human tumor xenograft models in immunocompromised mice are the gold standard for preclinical evaluation. [19][20][21][22][23] Experimental Workflow:
-
Cell Implantation: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives the spiro[cyclohexane-1,3'-indoline] derivative via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Tumor volume and body weight are monitored regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Caption: General workflow for in vivo xenograft studies.
Conclusion and Future Directions
The preclinical data available for spiro[cyclohexane-1,3'-indoline] and related spirooxindole derivatives are highly promising. These compounds have demonstrated potent in vitro cytotoxicity against a range of cancer cell lines and exhibit favorable mechanisms of action, including the induction of apoptosis and cell cycle arrest, often through the modulation of the critical MDM2-p53 pathway.
Future research should focus on a more direct and systematic head-to-head comparison of a library of spiro[cyclohexane-1,3'-indoline] derivatives with varied substitutions to establish a more definitive structure-activity relationship. Comprehensive in vivo studies are also crucial to evaluate their efficacy, pharmacokinetics, and toxicity profiles in preclinical models. The continued exploration of this fascinating class of molecules holds the potential to deliver novel and effective targeted therapies for cancer treatment.
References
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and apoptotic evaluation of spiro[indoline-3,3′-pyrazolo[1,2-a]indazole] derivatives via [3 + 2] N,N-cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Sci-Hub. Synthesis, in Vitro, and in Cell Studies of a New Series of [Indoline-3,2′-thiazolidine]-Based p53 Modulators / Journal of Medicinal Chemistry, 2013 [sci-hub.box]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. dojindo.com [dojindo.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mpbio.com [mpbio.com]
- 16. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. crownbio.com [crownbio.com]
- 21. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. xenograft.org [xenograft.org]
- 23. aacrjournals.org [aacrjournals.org]
A Senior Application Scientist's Guide to Confirming the Enantiomeric Purity of Chiral Spiro-Indoline Compounds
For researchers, medicinal chemists, and drug development professionals, the spiro-indoline scaffold represents a privileged structure, a cornerstone in the architecture of numerous biologically active molecules and complex natural products.[1][2] Its rigid, three-dimensional framework is a fertile ground for creating novel therapeutics. However, the inherent chirality of most spiro-indoline compounds necessitates a critical step in their development: the precise and accurate determination of enantiomeric purity. The biological activity, pharmacology, and toxicology of enantiomers can differ significantly, making the quantification of enantiomeric excess (ee) a non-negotiable aspect of quality control and regulatory submission.[3]
This guide provides an in-depth comparison of the primary analytical techniques for confirming the enantiomeric purity of chiral spiro-indoline compounds. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to help you select and implement the most effective strategy for your specific compound and developmental stage.
The Analytical Challenge: Resolving Mirror Images
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation and quantification a formidable challenge.[4] Effective determination of enantiomeric excess hinges on creating a transient chiral environment where the two enantiomers interact differently, allowing for their discrimination. This is most commonly achieved through chromatographic or spectroscopic techniques.
This guide will focus on the three most powerful and widely adopted methods in the pharmaceutical industry:
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Chiral Supercritical Fluid Chromatography (SFC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Auxiliaries
We will also briefly discuss the role of chiroptical methods like Vibrational Circular Dichroism (VCD) for the unambiguous determination of absolute configuration, a related but distinct analytical question.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is arguably the most established and versatile technique for determining enantiomeric excess.[4][5] Its widespread adoption is a testament to its robustness, reliability, and broad applicability.
Scientific Integrity & Logic: The Principle of Differential Interaction
The core of chiral HPLC lies in the Chiral Stationary Phase (CSP) .[4] The CSP is a solid support, packed into a column, that has been functionalized with a single enantiomer of a chiral selector. As the racemic mixture of the spiro-indoline compound passes through the column, the two enantiomers form transient diastereomeric complexes with the chiral selector. These complexes have different interaction energies and, consequently, different stabilities. The enantiomer that forms the more stable complex is retained longer on the column, while the less stable complex elutes faster, resulting in their separation.
The choice of CSP is the most critical parameter in method development. Polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated onto a silica support, are the workhorses of the field.[4] Columns like Daicel's CHIRALPAK® and CHIRALCEL® series have demonstrated exceptional success in resolving a vast array of chiral compounds, including spirocyclic structures.[6]
Experimental Protocol: A Self-Validating Workflow
A robust HPLC method is a self-validating system. The protocol below outlines a systematic approach to developing a reliable method for a novel spiro-indoline compound. This workflow ensures that the final method is specific, accurate, and reproducible, in line with regulatory expectations from bodies like the FDA.[7][8][9]
-
Column Screening:
-
Rationale: The "no one-size-fits-all" principle is paramount. Screening a diverse set of polysaccharide-based CSPs (e.g., CHIRALPAK IA, IB, IC, ID, IE, IF) is the most efficient starting point.
-
Procedure: Prepare a solution of the racemic spiro-indoline compound. Screen a set of 4-6 different chiral columns under both normal-phase (e.g., Hexane/Isopropanol) and polar organic (e.g., Acetonitrile/Methanol) conditions.
-
-
Mobile Phase Optimization:
-
Rationale: The mobile phase composition directly influences the retention and resolution of the enantiomers. The type and concentration of the alcohol modifier (in normal phase) or the ratio of solvents (in polar organic mode) fine-tunes the interactions between the analyte and the CSP.
-
Procedure: Once a promising column is identified, systematically vary the ratio of the mobile phase components (e.g., from 90:10 to 70:30 Hexane:Isopropanol). Small amounts of additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can dramatically improve peak shape and resolution.
-
-
Method Validation:
-
Rationale: To ensure the method is fit for its intended purpose, a validation study is performed according to ICH Q2(R2) guidelines.[8][9]
-
Procedure: Validate for specificity, linearity, range, accuracy, precision, and robustness. This involves analyzing samples of known concentrations and enantiomeric ratios.
-
-
Quantification:
Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative
SFC has emerged as a powerful, "greener" alternative to HPLC for chiral separations.[][12] It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase.
Scientific Integrity & Logic: The Power of Supercritical Fluids
The use of supercritical CO2 offers several distinct advantages rooted in its physical properties.[13] Supercritical fluids exhibit viscosities closer to that of a gas but solvating power similar to a liquid. This low viscosity allows for much higher flow rates and faster analysis times compared to HPLC without generating excessive backpressure. The high diffusivity of analytes in the supercritical mobile phase leads to sharper peaks and improved efficiency.[12][13]
The separation mechanism in chiral SFC is analogous to normal-phase HPLC. The same polysaccharide-based CSPs are used, and the differential interactions between the enantiomers and the CSP drive the separation.[14] Organic co-solvents (modifiers) like methanol or ethanol are added to the CO2 to modulate the mobile phase strength and achieve the desired retention and resolution.[14]
Experimental Protocol: A Rapid and Efficient Approach
The speed of SFC makes it particularly well-suited for high-throughput screening environments, such as in early drug discovery.
-
Initial Screening:
-
Rationale: Leverage the speed of SFC to screen a wide range of CSPs and co-solvents quickly.
-
Procedure: Employ a standardized screening protocol using a set of 4-6 chiral columns and a generic gradient with common co-solvents (Methanol, Ethanol, Isopropanol). Analysis times are typically under 5 minutes per sample.
-
-
Modifier and Additive Optimization:
-
Rationale: Fine-tune the separation by adjusting the co-solvent percentage and adding acidic or basic additives as needed.
-
Procedure: Once a "hit" is identified from the screen, perform isocratic runs while varying the percentage of the co-solvent. For basic spiro-indolines, adding 0.1-0.5% diethylamine to the co-solvent can significantly improve peak shape.[14]
-
-
Backpressure and Temperature Tuning:
-
Rationale: In SFC, backpressure and temperature are additional parameters that can be adjusted to influence fluid density and, consequently, solvating power and selectivity.
-
Procedure: Systematically vary the backpressure (e.g., 100 to 200 bar) and column temperature (e.g., 25°C to 40°C) to optimize the resolution.
-
Performance Comparison: HPLC vs. SFC
| Feature | Chiral HPLC (Normal Phase) | Chiral SFC | Causality & Justification |
| Speed | Slower (10-30 min) | Faster (1-10 min) | The low viscosity of supercritical CO2 allows for higher flow rates and faster equilibration.[13] |
| Solvent Usage | High (e.g., Hexane) | Low (Primarily CO2) | SFC significantly reduces the consumption of organic solvents, making it a "greener" technology.[12] |
| Sensitivity | High (UV, MS detectors) | High (UV, MS detectors) | Both techniques can be coupled with highly sensitive detectors. SFC is particularly compatible with MS.[] |
| Cost | Lower initial instrument cost | Higher initial instrument cost | SFC systems require specialized pumps and backpressure regulators. |
| Throughput | Lower | Higher | Faster run times and quicker column equilibration enable higher sample throughput. |
| Applicability | Very broad | Broad, especially for less polar compounds | While versatile, SFC can sometimes be challenging for highly polar or poorly soluble compounds. |
Chiral NMR Spectroscopy: A Mechanistic Alternative
While chromatography is the primary tool for enantiomeric excess determination, NMR spectroscopy offers a valuable orthogonal technique, particularly when chromatographic methods are difficult to develop.[3]
Scientific Integrity & Logic: Creating a Diastereomeric Environment
In a standard NMR experiment, enantiomers are indistinguishable, giving identical spectra. To resolve them, it's necessary to convert the pair of enantiomers into a pair of diastereomers, which have different physical properties and, therefore, distinct NMR spectra. This is achieved by adding a chiral auxiliary.[15]
There are two main approaches:
-
Chiral Derivatizing Agents (CDAs): The spiro-indoline enantiomers are covalently reacted with a single enantiomer of a CDA (e.g., Mosher's acid) to form a new diastereomeric compound. The diastereomers will exhibit different chemical shifts for specific protons, allowing for integration and quantification.
-
Chiral Solvating Agents (CSAs): A chiral solvating agent is simply added to the NMR tube containing the racemic analyte.[15] The CSA forms weak, transient diastereomeric complexes with the enantiomers through non-covalent interactions (e.g., hydrogen bonding, π-stacking). This association induces small but measurable differences in the chemical shifts of the analyte's protons.[15]
Experimental Protocol: A Direct Spectroscopic Measurement
-
CSA Selection:
-
Rationale: The choice of CSA is crucial and depends on the functional groups present in the spiro-indoline compound. The CSA must have complementary interaction sites.
-
Procedure: Screen a small panel of commercially available CSAs.
-
-
Sample Preparation:
-
Rationale: The concentration of both the analyte and the CSA must be optimized to favor complex formation.
-
Procedure: Dissolve a known quantity of the racemic spiro-indoline in a suitable deuterated solvent (e.g., CDCl3, Benzene-d6). Acquire a baseline ¹H NMR spectrum. Add the CSA incrementally (e.g., 0.5, 1.0, 2.0 equivalents) and acquire a spectrum at each addition until optimal separation of a target proton signal is observed.
-
-
Quantification:
-
Rationale: The enantiomeric excess is determined by integrating the now-separated signals corresponding to each enantiomer.
-
Procedure: Carefully integrate the baseline-resolved signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers.
-
A Note on Absolute Configuration: Vibrational Circular Dichroism (VCD)
While HPLC, SFC, and NMR can tell you the ratio of enantiomers present (the enantiomeric purity), they do not, without a pure standard of known configuration, tell you which peak or signal corresponds to the R-enantiomer and which to the S-enantiomer. Determining the absolute configuration is a separate but equally important task.
Vibrational Circular Dichroism (VCD) has become a powerful alternative to X-ray crystallography for this purpose, especially for molecules that are difficult to crystallize.[16][17]
-
Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[17] The resulting spectrum is unique to a specific enantiomer.
-
Methodology: An experimental VCD spectrum of the enantiomerically enriched sample is measured. Then, the VCD spectrum for one of the enantiomers (e.g., the R-enantiomer) is calculated using density functional theory (DFT).[16][18]
-
Assignment: If the experimental spectrum matches the calculated spectrum, the sample has that absolute configuration. If it is a mirror image, the sample has the opposite configuration.[16]
Conclusion: Selecting the Right Tool for the Job
The choice of analytical method for determining the enantiomeric purity of a chiral spiro-indoline compound is driven by a combination of factors including the stage of development, required throughput, sample availability, and the specific physicochemical properties of the molecule.
-
Chiral HPLC remains the undisputed gold standard, offering unparalleled versatility and reliability. It is the method of choice for quality control, stability testing, and regulatory filings where robustness is paramount.
-
Chiral SFC provides a high-speed, cost-effective, and environmentally friendly alternative, making it ideal for high-throughput screening in discovery chemistry and for purification at the preparative scale.
-
Chiral NMR serves as an excellent orthogonal technique. It is particularly valuable when chromatographic separations prove challenging or when a rapid, direct assessment is needed without extensive method development.
A comprehensive analytical strategy will often leverage more than one of these techniques. For instance, SFC might be used for initial screening, with a robust HPLC method developed and validated for late-stage development and quality control. NMR can provide confirmation, and VCD can be employed to definitively assign the absolute configuration early in the process, ensuring that the correct enantiomer is advanced toward clinical development. By understanding the fundamental principles and practical nuances of each method, researchers can confidently and accurately characterize these vital chiral molecules.
References
- Time in Le Flore County, US. (n.d.). Google Search.
-
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography . Herald Scholarly Open Access. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, April 12). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry . YouTube. Retrieved from [Link]
-
All 'Bout Chemistry. (2021, June 19). Optical Purity |Enantiomeric Excess| Numerical Problems . YouTube. Retrieved from [Link]
-
Zhang, X., et al. (2023). Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Derivatives . MDPI. Retrieved from [Link]
-
Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application . National Institutes of Health. Retrieved from [Link]
-
Shinde, V. (2020, August 1). Overview & Determination of Enantiomeric Impurities . Veeprho. Retrieved from [Link]
- Stache, E. E., et al. (2026). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society.
-
Pinter, A., et al. (2024). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives . National Institutes of Health. Retrieved from [Link]
-
De la Cruz, M. S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards . ResearchGate. Retrieved from [Link]
-
Leah4sci. (2017, October 17). Enantiomeric Excess Percent Optical Purity Calculations and Logic . YouTube. Retrieved from [Link]
-
Wesolowski, S. S., & Gawronski, J. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery . American Laboratory. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures . FDA. Retrieved from [Link]
-
De la Cruz, M. S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards . Wiley Online Library. Retrieved from [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations . Selvita. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. Retrieved from [Link]
-
Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) . Spectroscopy Europe. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q14 Analytical Procedure Development . FDA. Retrieved from [Link]
-
Cossey, K. (2021, October 27). Calculating Enantiomeric Excess (%ee) . YouTube. Retrieved from [Link]
-
Chiral Technologies. (n.d.). SFC Chiral Separations: Method Development with Polysaccharide CSPs . Chiral Technologies. Retrieved from [Link]
- American Chemical Society. (2026). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines.
-
Zhang, X., et al. (2023). Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Derivatives . National Institutes of Health. Retrieved from [Link]
- American Chemical Society. (2026). Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives.
-
ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and... . ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (2025). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism . National Institutes of Health. Retrieved from [Link]
-
Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background . Chromatography Online. Retrieved from [Link]
-
Jascoinc. (2021, May 4). A Guide to Understanding Vibrational Circular Dichroism Spectroscopy . YouTube. Retrieved from [Link]
-
University of Pisa. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide . University of Pisa. Retrieved from [Link]
-
GEN - Genetic Engineering & Biotechnology News. (2015). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details . GEN - Genetic Engineering & Biotechnology News. Retrieved from [Link]
-
MDPI. (2024). Revisiting the Absolute Configuration of Peyssonnoside A Using Vibrational Circular Dichroism Spectroscopy . MDPI. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. youtube.com [youtube.com]
- 12. selvita.com [selvita.com]
- 13. chromatographyonline.com [chromatographyonline.com]
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- 16. americanlaboratory.com [americanlaboratory.com]
- 17. spectroscopyeurope.com [spectroscopyeurope.com]
- 18. mdpi.com [mdpi.com]
Safety Operating Guide
Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid: Laboratory Disposal & Handling Guide
[1]
Executive Safety Assessment
Objective: To define the containment, segregation, and disposal pathways for Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid.[1]
This compound represents a class of rigid spiro-cyclic pharmaceutical intermediates . Unlike simple organic acids, the spiro[cyclohexane-indoline] scaffold confers significant structural rigidity and lipophilicity, which can enhance biological persistence and membrane permeability. Consequently, standard "drain disposal" or "general trash" protocols are strictly prohibited .
Chemical Hazard Profile:
-
Functional Group Risks:
-
Carboxylic Acid (
~4.5): Corrosive to mucous membranes; incompatible with strong bases and oxidizers. -
Indoline Nitrogen: Potential for N-oxidation; susceptible to exothermic reactions with strong electrophiles.
-
Spiro-Scaffold: High thermal stability requires high-temperature incineration for complete destruction.[1]
-
-
Bioactivity Assumption: As a privileged scaffold in GPCR and kinase inhibitor discovery, this compound must be treated as a Potent Compound (Band 3/4) until specific toxicology data proves otherwise.
Waste Segregation Protocol
Proper segregation is the primary defense against unexpected exothermic events in the waste stream.
| Waste Stream Category | Allowable Contents | Strictly Prohibited | Container Type |
| Solid Organic Waste (High BTU) | Pure solid compound, contaminated gloves, weighing boats, paper towels.[1] | Sharps, free-flowing liquids, oxidizers (e.g., permanganates).[1] | HDPE Wide-Mouth Drum (Yellow/Black Label) |
| Acidic Organic Liquid | Compound dissolved in DMSO, MeOH, or DCM.[1] | Aqueous basic solutions (NaOH), Bleach (NaOCl), Nitric Acid.[1] | Glass or HDPE Carboy (Red Safety Cap) |
| Aqueous Waste (Trace) | Rinsate from glassware (only after primary solvent wash).[1] | Pure organic solvents (>10%), heavy metals.[1] | HDPE Carboy (White/Blue Label) |
Decision Logic & Workflow
The following diagram illustrates the critical decision nodes for disposing of this specific spiro-compound. Note the emphasis on thermal destruction (incineration) over landfill.
Figure 1: Decision tree for the segregation and disposal of spiro-indoline derivatives, prioritizing high-temperature incineration.
Detailed Operational Procedures
Protocol A: Solid Waste Disposal (Excess Reagent)
Use this for: Expired solids, weighing errors, and contaminated PPE.[1]
-
Containment: Transfer the solid material into a clear, sealable polyethylene bag (minimum 4 mil thickness).
-
Secondary Containment: Place the sealed bag into a secondary bag (double-bagging) to prevent particle migration.
-
Labeling: Affix a hazardous waste label.
-
Chemical Name: Write fully: "Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid". Do not use abbreviations.
-
Hazards: Check "Toxic" and "Irritant".
-
-
Transfer: Move to the laboratory's Solid Organic Waste Drum .
-
Note: Ensure this drum is destined for incineration. Landfilling this class of heterocycle is environmentally unsound due to groundwater persistence risks.
-
Protocol B: Liquid Waste Disposal (Mother Liquors/Reaction Mixtures)
Use this for: HPLC waste, reaction filtrates, and dissolved samples.[1]
-
pH Check: If the solution is highly acidic (pH < 2) due to the carboxylic acid moiety or added reagents:
-
Do NOT neutralize in the waste container (risk of exotherm).
-
Dispose directly into the Acidic Organic Waste stream.
-
-
Solvent Compatibility:
-
If dissolved in Dichloromethane (DCM)
Halogenated Waste Carboy . -
If dissolved in Methanol/DMSO
Non-Halogenated Waste Carboy .
-
-
Preventing Precipitation: The spiro-scaffold often has poor solubility in water. Do not mix this organic waste with aqueous waste streams, as the compound may precipitate and clog the container opening.
Protocol C: Emergency Spill Cleanup
Scenario: 5g bottle dropped on floor.
-
Isolate: Evacuate the immediate 10ft radius.
-
PPE Upgrade: Wear double nitrile gloves, lab coat, and a P100 particulate respirator (or N95 minimum) to prevent inhalation of dust.
-
Neutralization (Liquids only): If the spill is a solution, cover with a spill pad. If it is a pure acid liquid, apply weak base (Sodium Bicarbonate) slowly to neutralize.
-
Collection (Solids):
-
Do not dry sweep (creates dust).
-
Cover the powder with wet paper towels (dampened with water) to suppress dust.
-
Scoop the wet slurry into a wide-mouth jar.
-
-
Decontamination: Wash the floor area with 10% soap solution, followed by water.
Regulatory Compliance Data
Refer to these codes when filling out your institution's waste manifest.
| Regulatory Body | Code/Classification | Rationale |
| EPA RCRA (USA) | D002 (if liquid pH < 2) | Corrosivity characteristic of the carboxylic acid group.[1] |
| EPA RCRA (USA) | Process Waste (Not P/U Listed) | As a specific intermediate, it is not individually listed but must be managed based on characteristics.[1] |
| DOT (Transport) | UN 3261 (Solid) or UN 3265 (Liquid) | Corrosive Solid/Liquid, Acidic, Organic, N.O.S.[1] (Not Otherwise Specified). |
| GHS Labeling | Warning / Danger | H315 (Skin Irrit.), H319 (Eye Irrit.), H412 (Harmful to aquatic life).[1] |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org.
-
PubChem. (2023). Compound Summary: Spiro-indoline derivatives (General Safety Data). National Library of Medicine.
Personal protective equipment for handling Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid
Executive Summary & Risk Context
The Core Challenge: You are not just handling a chemical reagent; you are handling a pharmaceutical scaffold with undefined bioactivity .
Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid is a spirocyclic indoline derivative often used as a core pharmacophore in drug discovery (e.g., MDM2 inhibitors, antiviral agents). While commercial vendors typically classify it under GHS Category 2/3 (Irritant) , its structural similarity to bioactive alkaloids mandates that we apply Universal Precautions for novel intermediates.
The Invisible Threat: The primary vector of exposure for this compound is airborne particulates (dust) during weighing and transfer. As a carboxylic acid derivative, it poses a risk of mucosal irritation and potential sensitization upon repeated dermal contact.
The PPE Matrix: A Tiered Defense System
Do not rely on a "one-size-fits-all" approach. Your PPE must scale with the energy and quantity of your operation.
Table 1: PPE Specifications by Operational Scale
| Protection Zone | Bench Scale (< 100 mg) | Process Scale (> 1 g or Active Milling) | Rationale (The "Why") |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | PAPR (Powered Air Purifying Respirator) with HEPA filters | Standard N95s often fail due to poor face seal during movement. A hood or PAPR guarantees positive pressure protection. |
| Dermal (Hands) | Double Nitrile Gloves (Min 5 mil outer, 4 mil inner) | Double Nitrile + Sleeve Covers (Tyvek) | Carboxylic acids can permeate thin nitrile over time. Double gloving provides a "breakthrough buffer" and visual tear detection. |
| Ocular | Chemical Splash Goggles | Full Face Shield over Goggles | Safety glasses leave gaps. Fine powders drift around frames; goggles seal the orbital area completely. |
| Body | Lab Coat (Cotton/Poly blend) | Tyvek® Coverall (Disposable) | Cotton weaves trap powders, turning your lab coat into a secondary exposure source. Tyvek sheds particles. |
Engineering Controls & Exposure Logic
PPE is the last line of defense. Your primary safety mechanism is the Engineering Control Hierarchy .
Diagram 1: Exposure Control Decision Logic
Caption: Logical flow for determining containment requirements based on operation type.
Operational Protocol: The "Static-Free" Weighing Ritual
The Problem: Organic powders like spiro-indolines are prone to triboelectric charging (static electricity). A statically charged powder "jumps" off the spatula, bypassing the balance pan and contaminating your gloves and cuffs.
Step-by-Step Methodology
-
Preparation (The Anti-Static Zone):
-
Place an ionizing bar or anti-static gun inside the fume hood.
-
Lay down a black conductive mat or dark paper. Why? White powder is invisible on white bench paper. Contrast allows you to see spills immediately.
-
-
The Transfer:
-
Don PPE: Put on inner gloves (under cuff) and outer gloves (over cuff).
-
Equilibrate: Open the container inside the hood and let it sit for 30 seconds. This equalizes pressure and minimizes "puffing" upon full opening.
-
Weighing: Use a disposable anti-static weighing boat. Do not use weighing paper (high static risk).
-
-
Solubilization (The Critical Control Point):
-
Never transport the solid powder outside the hood.
-
Add your solvent (e.g., DMSO, Methanol) directly to the vial/flask inside the hood.
-
Cap tightly. Once in solution, the inhalation risk drops to near zero, and standard liquid handling protocols apply.
-
-
Decontamination:
-
Wipe the exterior of the stock bottle with a Kimwipe dampened in Ethanol before returning it to storage.
-
Dispose of the Kimwipe as solid hazardous waste.
-
Waste Disposal & Emergency Response
Chemical Compatibility: As a carboxylic acid, this compound is incompatible with strong oxidizers and strong bases.
Disposal Workflow
-
Solid Waste: Contaminated gloves, weighing boats, and paper go into Solid Hazardous Waste (Trace Organics) .
-
Liquid Waste: Dissolved compound goes into Organic Solvent Waste (Non-Halogenated) unless halogenated solvents (DCM) were used.
-
Acidification Note: If cleaning glassware, rinse with a basic solution (e.g., dilute NaHCO3) to ensure solubility of the carboxylic acid residue, then dispose of the rinse in the aqueous waste stream.
Emergency Procedures
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use alcohol, as it may enhance dermal absorption of the spiro-scaffold.
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical evaluation.
References
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] [Link]
-
National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. Compound Summary: Indoline-2-carboxylic acid (Structural Analog). (Used for hazard extrapolation). [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
